Pkm2-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H22O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4E)-4-[(4-ethylphenyl)methylidene]-6,8-dimethoxy-2,3-dihydro-1-benzoxepin-5-one |
InChI |
InChI=1S/C21H22O4/c1-4-14-5-7-15(8-6-14)11-16-9-10-25-19-13-17(23-2)12-18(24-3)20(19)21(16)22/h5-8,11-13H,4,9-10H2,1-3H3/b16-11+ |
InChI Key |
BQNYBXFXLMWECE-LFIBNONCSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\CCOC3=C(C2=O)C(=CC(=C3)OC)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2CCOC3=C(C2=O)C(=CC(=C3)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Pkm2-IN-3: A Technical Guide
Executive Summary: Pkm2-IN-3 is a small molecule inhibitor of Pyruvate Kinase M2 (PKM2), a key glycolytic enzyme that is frequently overexpressed in cancer cells and plays a role in neuroinflammation. The primary mechanism of action of this compound and related compounds is the direct inhibition of PKM2's enzymatic activity. This targeted inhibition disrupts cellular metabolism, specifically the high glycolytic rate characteristic of cancer cells known as the Warburg effect. Downstream of direct target engagement, this compound modulates critical cell signaling pathways, including the suppression of the pro-survival Akt/mTOR cascade and the activation of the energy-sensing AMPK pathway. The culmination of these effects is the induction of anti-proliferative and cell death mechanisms, such as apoptosis and autophagy, in target cells. In inflammatory contexts, its inhibition of glycolysis has been shown to suppress NLRP3 inflammasome activation.
Core Mechanism: Direct Inhibition of Pyruvate Kinase M2
Pyruvate Kinase M2 (PKM2) is a rate-limiting enzyme in the terminal step of glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is predominantly found in a low-activity dimeric state, which slows the final glycolytic step and allows for the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into biosynthetic pathways (e.g., pentose phosphate pathway) to produce the nucleotides, lipids, and amino acids necessary for rapid cell proliferation.
This compound functions as a direct inhibitor of the enzymatic activity of PKM2. While the precise binding site of this compound is not detailed in publicly available literature, related naphthoquinone-based inhibitors like compound 3h are understood to bind to allosteric sites, such as the phenylalanine-binding pocket. This binding stabilizes PKM2 in an inactive conformation, preventing its catalytic function and blocking the production of pyruvate and ATP at the final stage of glycolysis.
Downstream Signaling Consequences
The inhibition of PKM2 by compounds of this class initiates a cascade of downstream cellular events, primarily centered around the disruption of metabolic homeostasis and the modulation of key survival and energy-sensing pathways.
Inhibition of the Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies on potent PKM2 inhibitors demonstrate that blocking PKM2 activity leads to a marked suppression of this pathway. Specifically, treatment with these inhibitors results in:
-
Reduced Akt Phosphorylation: A decrease in the active, phosphorylated form of Akt (p-Akt), which curtails its downstream signaling.
-
Inhibition of mTOR Complex 1 (mTORC1): Downregulation of mTOR phosphorylation and, consequently, its kinase activity.
-
Suppression of p70S6K: Reduced phosphorylation of p70S6K, a key substrate of mTORC1 that promotes protein synthesis and cell growth.
Activation of AMP-Activated Protein Kinase (AMPK)
AMPK acts as a cellular energy sensor. When the cellular ATP-to-AMP ratio decreases, as occurs when glycolysis is inhibited, AMPK is activated via phosphorylation. Activated AMPK works to restore energy balance by switching off anabolic processes and activating catabolic ones. PKM2 inhibition has been shown to cause a significant increase in the phosphorylation of AMPK (p-AMPK). This activated AMPK further contributes to the inhibition of mTOR, creating a dual-pronged suppression of the pro-growth mTOR pathway.
Induction of Autophagy and Apoptosis
The combined effect of suppressing Akt/mTOR signaling and activating AMPK creates an intracellular environment that is non-conducive to survival and proliferation.
-
Autophagy: The inhibition of mTOR, a master negative regulator of autophagy, lifts this suppression and initiates autophagic processes, a mechanism of cellular self-digestion that can lead to cell death.
-
Apoptosis: Disruption of the primary energy production pathway and suppression of pro-survival signals ultimately trigger programmed cell death, or apoptosis.
Anti-Neuroinflammatory Effects
Beyond cancer, this compound has been shown to exhibit anti-neuroinflammatory effects. This is achieved by inhibiting PKM2-mediated glycolysis and the subsequent activation of the NLRP3 inflammasome, a key component of the innate immune response.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound and the closely related, well-characterized inhibitor, Compound 3k (also known as PKM2-IN-1).
| Compound | Target | Assay Type | Value | Reference |
| This compound | PKM2 Kinase | Cell-Free Enzymatic Assay | IC₅₀ = 4.1 μM | [1] |
| TNF-α Release | LPS-stimulated RAW264.7 Cells | IC₅₀ = 5.2 μM | [1] | |
| Cell Viability | RAW264.7 Macrophages | CC₅₀ = 43.6 μM | [1] | |
| Compound 3k | PKM2 | Enzymatic Assay | IC₅₀ = 2.95 μM | [2][3] |
| PKM1 | Enzymatic Assay | IC₅₀ = 16.71 μM | [4] | |
| PKLR | Enzymatic Assay | IC₅₀ = 8.2 μM | [4] | |
| HCT116 Cells | Cell Viability Assay | IC₅₀ = 0.18 μM | [2][4] | |
| HeLa Cells | Cell Viability Assay | IC₅₀ = 0.29 μM | [2][4] | |
| H1299 Cells | Cell Viability Assay | IC₅₀ = 1.56 μM | [4] |
Signaling Pathway and Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Pkm2-IN-3: A Technical Guide to its Discovery and Development
Introduction
Pyruvate Kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1][2] Unlike other isoforms, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[2][3] This unique regulatory feature allows cells to divert glucose metabolites from energy production towards biosynthetic pathways, such as the synthesis of nucleotides, amino acids, and lipids, which is a hallmark of proliferating cancer cells known as the Warburg effect.[2][4][5]
Beyond its metabolic role, the dimeric form of PKM2 can translocate to the nucleus, where it acts as a protein kinase and a transcriptional co-activator for key factors like Hypoxia-Inducible Factor 1α (HIF-1α) and STAT3, promoting cell proliferation, angiogenesis, and immune evasion.[6][7][8][9] Given its central role in tumor metabolism and gene regulation, PKM2 has emerged as a significant therapeutic target. Pkm2-IN-3 is a small molecule inhibitor developed to target the kinase activity of PKM2, demonstrating potential in modulating inflammatory responses.
Discovery and Mechanism of Action
This compound was identified as a potent inhibitor of PKM2 kinase activity. Its development is rooted in the strategy of targeting the metabolic and non-metabolic functions of PKM2 to elicit therapeutic effects, particularly in the context of inflammation.
The primary mechanism of action for this compound is the direct inhibition of PKM2's enzymatic activity. This inhibition disrupts the normal glycolytic flow and has significant downstream consequences on inflammatory signaling pathways. Specifically, this compound has been shown to exert an anti-neuroinflammatory effect by inhibiting PKM2-mediated glycolysis and the subsequent activation of the NLRP3 inflammasome.[10] This leads to a reduction in the release of pro-inflammatory cytokines, such as TNF-α, from immune cells like macrophages.[10]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound from in vitro and in vivo studies.
Table 1: In Vitro Biological Activity
| Parameter | Description | Value | Reference Cell/Assay |
| IC₅₀ | PKM2 Kinase Inhibition | 4.1 μM | Cell-free molecular assay |
| IC₅₀ | TNF-α Release Inhibition | 5.2 μM | LPS-stimulated RAW264.7 macrophages |
| CC₅₀ | Cytotoxicity | 43.6 μM | RAW264.7 macrophages |
Data sourced from MedChemExpress.[10]
Table 2: In Vivo Preclinical Efficacy
| Animal Model | Dosing Regimen | Key Outcome |
| LPS-induced neuroinflammation (mice) | 1, 10 mg/kg; i.p.; daily for 3 days | Significantly reversed LPS-induced behavioral changes. |
| Transient Middle Cerebral Artery Occlusion (tMCAO) (rats) | 1, 10 mg/kg; i.v.; at 4h and 24h post-ischemia | Reduced infarct volume and improved neurological deficits. |
Data sourced from MedChemExpress.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of this compound.
1. Cell-Free PKM2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of recombinant PKM2. The activity is typically measured by detecting the amount of ATP produced, often through a coupled reaction with lactate dehydrogenase (LDH) or a luminescence-based ATP detection kit.
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)
-
Substrates: Phosphoenolpyruvate (PEP), Adenosine diphosphate (ADP)
-
Allosteric Activator (for positive control): Fructose-1,6-bisphosphate (FBP)
-
Test Compound: this compound dissolved in DMSO
-
ATP Detection Reagent (e.g., Kinase-Glo®)
-
384-well plates (white, for luminescence)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer to achieve the desired test concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Reaction Setup: To each well of a 384-well plate, add:
-
Test compound (this compound) or vehicle (DMSO in assay buffer) for controls.
-
Recombinant PKM2 enzyme diluted in assay buffer.
-
-
Pre-incubation: Incubate the plate for 20-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add a master mix containing the substrates (PEP and ADP) and the activator (FBP, if used) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP produced.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each this compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
2. Macrophage TNF-α Release Assay
This cell-based assay measures the anti-inflammatory effect of a compound by quantifying its ability to reduce cytokine secretion from activated immune cells.
Materials:
-
RAW264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) for stimulation
-
Test Compound: this compound
-
TNF-α ELISA Kit
Procedure:
-
Cell Plating: Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response and TNF-α production.
-
Incubation: Incubate the cells for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each this compound concentration compared to the LPS-only control. Determine the IC₅₀ value from the resulting dose-response curve.
3. In Vivo Model of Neuroinflammation
This protocol describes a common animal model used to assess the efficacy of anti-inflammatory agents in the central nervous system.
Animals:
-
C57BL/6 mice
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week.
-
Induction of Neuroinflammation: Administer a systemic injection of LPS (intraperitoneal, i.p.) to induce a robust inflammatory response in the brain.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p. or intravenous, i.v.) according to the specified dosing regimen (e.g., daily for 3 days).[10]
-
Behavioral Assessment: Perform behavioral tests, such as the open field test, to assess sickness behavior, anxiety, and locomotor activity, which are affected by neuroinflammation.[10]
-
Tissue Analysis: At the end of the study, euthanize the animals and collect brain tissue to measure levels of inflammatory markers (e.g., cytokines, microglial activation) via techniques like qPCR, Western blot, or immunohistochemistry.
References
- 1. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 3. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 5. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of PKM2-Mediated Immunometabolic Reprogramming on Development of Cytokine Storm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate Kinase M2 is a PHD3-stimulated Coactivator for Hypoxia-Inducible Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Pkm2-IN-3: A Selective Inhibitor of Pyruvate Kinase M2 for Research and Drug Development
An In-depth Technical Guide
This guide provides a comprehensive overview of Pkm2-IN-3, a selective inhibitor of the M2 isoform of pyruvate kinase (PKM2). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism and neuroinflammation. This document details the mechanism of action, quantitative data, and experimental protocols associated with this compound, offering a foundational resource for its application in preclinical research.
Introduction to PKM2 and its Role in Disease
Pyruvate kinase (PK) is a crucial enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP. In mammals, four isoforms of pyruvate kinase exist: PKL, PKR, PKM1, and PKM2. While most differentiated, healthy adult tissues predominantly express the highly active PKM1 isoform, cancer cells and proliferating tissues show a metabolic shift towards the expression of the less active PKM2 isoform.[1]
This isoform switch is a hallmark of the Warburg effect, a phenomenon where cancer cells favor aerobic glycolysis even in the presence of ample oxygen. The lower catalytic activity of the dimeric form of PKM2 leads to the accumulation of glycolytic intermediates, which are then shunted into biosynthetic pathways essential for rapid cell proliferation, such as the synthesis of nucleotides, amino acids, and lipids.[2] Beyond its role in cancer metabolism, PKM2 has also been implicated in the regulation of gene expression and protein kinase activity, further contributing to tumorigenesis.[1] More recently, PKM2 has been identified as a key player in neuroinflammation, making it an attractive target for a broader range of diseases.[3]
This compound: A Selective PKM2 Inhibitor
This compound (also referred to as compound 10i) is a novel benzoxepane derivative that has been identified as a selective inhibitor of PKM2 kinase activity.[3][4][5] It has demonstrated potential as a research tool and a lead compound for the development of therapeutics targeting diseases associated with elevated PKM2 activity, such as cancer and neuroinflammatory conditions.
Mechanism of Action
This compound exerts its inhibitory effect on PKM2, a key regulator of glycolysis and a contributor to inflammatory processes. By inhibiting PKM2, this compound can modulate the metabolic state of cells and interfere with signaling pathways that are dependent on PKM2 activity. In the context of neuroinflammation, this compound has been shown to exhibit anti-neuroinflammatory effects by inhibiting PKM2-mediated glycolysis and the activation of the NLRP3 inflammasome.[6] The molecular docking studies suggest that this compound may act as an allosteric inhibitor, interfering with the binding of the endogenous activator fructose-1,6-bisphosphate (FBP) to PKM2.[5]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound and, for comparative purposes, other relevant PKM2 modulators.
Table 1: In Vitro Activity of this compound [6]
| Parameter | Value (μM) | Cell Line/Assay Condition |
| PKM2 Kinase Inhibition IC50 | 4.1 | Cell-free molecular level |
| TNF-α Release Inhibition IC50 | 5.2 | LPS-stimulated RAW264.7 macrophages |
| Cytotoxicity CC50 | 43.6 | RAW264.7 macrophages |
Table 2: In Vivo Administration of this compound [6]
| Animal Model | Dosage | Administration Route | Frequency |
| LPS-induced neuroinflammation in mice | 1, 10 mg/kg | Intraperitoneal (i.p.) | Daily for 3 days |
| Transient middle cerebral artery occlusion (tMCAO) in rats | 1, 10 mg/kg | Intravenous (i.v.) | 4 and 24 hours after ischemia onset |
Table 3: Comparative In Vitro Activity of Other PKM2 Inhibitors
| Compound | PKM2 Inhibition IC50 (μM) | PKM1 Inhibition IC50 (μM) | PKLR Inhibition IC50 (μM) | Reference |
| Compound 3k (PKM2-IN-1) | 2.95 | 16.71 | 8.2 | [7][8] |
| Compound 3h | 0.96 ± 0.18 | - | - | [9] |
| Shikonin | 3.9 | - | - | [5][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Synthesis of this compound (Benzoxepane Derivative 10i)
The synthesis of this compound is based on the general scheme for benzoxepane derivatives. The core benzoxepane structure is synthesized from phenol and methyl 4-bromobutanoate through substitution, hydrolysis, and Friedel-Crafts acylation.[11] Further modifications involving the introduction of different functional groups on the benzene and oxepane rings lead to the final compound, 10i.[11]
In Vitro PKM2 Kinase Inhibition Assay (Kinase-Glo®)
This assay measures the amount of ATP produced by the PKM2-catalyzed reaction.
Materials:
-
Recombinant human PKM2 protein
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Fructose-1,6-bisphosphate (FBP) as an allosteric activator
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
This compound and other test compounds
Procedure:
-
Prepare a reaction mixture containing recombinant PKM2, PEP, and FBP in the assay buffer.
-
Add this compound or other test compounds at various concentrations to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding ADP.
-
Incubate the plate at room temperature for a defined period (e.g., 20 minutes).[6]
-
Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP produced and thus reflects PKM2 activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
TNF-α Release Assay in RAW264.7 Macrophages
This assay quantifies the inhibitory effect of this compound on the release of the pro-inflammatory cytokine TNF-α.
Materials:
-
RAW264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α ELISA kit
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate for an appropriate period (e.g., 12-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of TNF-α release.
In Vivo LPS-Induced Neuroinflammation Model in Mice
This model is used to assess the anti-neuroinflammatory effects of this compound in a living organism.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Lipopolysaccharide (LPS)
-
This compound
-
Saline solution
Procedure:
-
Administer this compound (1 or 10 mg/kg) or vehicle (control) via intraperitoneal (i.p.) injection daily for 3 days.[6]
-
On the third day, induce neuroinflammation by injecting LPS.
-
Perform behavioral tests, such as the open field test, to assess sickness behavior.
-
After the behavioral tests, sacrifice the animals and collect brain tissue.
-
Analyze the brain tissue for markers of neuroinflammation, such as the mRNA expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory markers (e.g., CD206, Arg-1) using RT-qPCR.[3]
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats
This model mimics ischemic stroke to evaluate the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound
-
Anesthesia
-
Surgical instruments for MCAO
Procedure:
-
Induce focal cerebral ischemia by transiently occluding the middle cerebral artery using an intraluminal filament.
-
Administer this compound (1 or 10 mg/kg) or vehicle intravenously (i.v.) at 4 hours and 24 hours after the onset of ischemia.[6]
-
After a reperfusion period (e.g., 48 hours), assess neurological deficits using a standardized scoring system.
-
Sacrifice the animals and perfuse the brains.
-
Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume.
-
Quantify the infarct volume to determine the extent of neuroprotection.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.
Caption: PKM2 signaling and inhibition by this compound.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound represents a valuable tool for investigating the roles of PKM2 in various pathological conditions. Its selectivity for PKM2 and demonstrated efficacy in both in vitro and in vivo models of neuroinflammation and ischemic stroke highlight its potential as a lead compound for drug discovery efforts. This guide provides the essential technical information for researchers to incorporate this compound into their studies, paving the way for a deeper understanding of PKM2-mediated pathways and the development of novel therapeutic strategies.
References
- 1. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Pkm2-IN-3 and its Impact on the Warburg Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyruvate Kinase M2 (PKM2) is a critical regulator of cancer cell metabolism, playing a pivotal role in the Warburg effect—the metabolic shift towards aerobic glycolysis. This phenomenon allows cancer cells to reprogram their metabolic pathways to support rapid proliferation. PKM2's unique ability to switch between a highly active tetrameric state and a less active dimeric state is central to this process. The dimeric form of PKM2 slows the final step of glycolysis, leading to an accumulation of glycolytic intermediates that are shunted into biosynthetic pathways for the production of nucleotides, lipids, and amino acids. Pkm2-IN-3 is a small molecule inhibitor of PKM2 that offers a therapeutic strategy to counteract the Warburg effect. This document provides an in-depth technical overview of this compound, its mechanism of action, its effects on cancer cell metabolism, and the experimental protocols used to characterize its activity.
The Warburg Effect and the Central Role of PKM2
Most normal differentiated cells metabolize glucose to carbon dioxide through oxidative phosphorylation in the mitochondria. However, many cancer cells exhibit a heightened rate of glucose uptake and convert glucose to lactate, even in the presence of sufficient oxygen—a phenomenon known as the Warburg effect or aerobic glycolysis.[1][2] This metabolic reprogramming is not merely a consequence of impaired mitochondrial function but is an active process that provides cancer cells with a growth advantage.[1]
Pyruvate kinase (PK) is a rate-limiting enzyme that catalyzes the final step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate.[2] The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in embryonic and cancerous cells, in contrast to the PKM1 isoform found in most adult tissues.[1][2] PKM2 can exist in two oligomeric states: a highly active tetramer and a less active dimer.[3] In cancer cells, various signaling pathways promote the dimeric form of PKM2.[4][5] This less active state leads to a bottleneck at the end of glycolysis, causing the accumulation of upstream glycolytic intermediates. These intermediates are then redirected into anabolic pathways, such as the pentose phosphate pathway (PPP) and serine biosynthesis, to produce the building blocks required for rapid cell proliferation.[6][7] The dimeric PKM2 can also translocate to the nucleus and act as a protein kinase and transcriptional coactivator for genes involved in cell proliferation and further promotion of the Warburg effect, such as HIF-1α, c-Myc, and STAT3.[8][9]
This compound: A Potent Inhibitor of PKM2
This compound is a small molecule inhibitor of the kinase activity of PKM2. Its primary mechanism involves the direct inhibition of PKM2's enzymatic function, thereby impacting the metabolic landscape of cancer cells.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative metrics for this compound's inhibitory action.
| Parameter | Value | Cell/System | Reference |
| IC50 (PKM2 Kinase Activity) | 4.1 µM | Cell-free | [10] |
| IC50 (TNF-α release) | 5.2 µM | LPS-stimulated RAW264.7 macrophages | [10] |
| CC50 (Cytotoxicity) | 43.6 µM | RAW264.7 macrophages | [10] |
Mechanism of Action and Reversal of the Warburg Effect
This compound functions by directly inhibiting the kinase activity of PKM2.[10] By targeting PKM2, this compound disrupts the metabolic advantages conferred by the Warburg effect. The primary mechanism of action of PKM2 inhibitors involves modulating the oligomeric state of the enzyme. Some inhibitors stabilize the inactive dimeric form, while others promote the formation of the active tetrameric form, which normalizes the glycolytic pathway.[11] While the specific effect of this compound on the oligomeric state is not detailed in the provided results, its inhibition of kinase activity leads to a reduction in glycolysis.[10] This disruption of the Warburg effect has several downstream consequences for cancer cells.
Impact on Glycolysis and Lactate Production
A hallmark of the Warburg effect is the increased production of lactate.[1] Inhibition of PKM2 by small molecules has been shown to decrease lactate production.[12][13] By inhibiting PKM2, this compound is expected to reduce the conversion of PEP to pyruvate, thereby limiting the substrate available for lactate dehydrogenase (LDHA) to produce lactate. This leads to a reversal of the acidic tumor microenvironment, which is conducive to tumor invasion and metastasis.
Effects on Glucose Metabolism and Biosynthesis
The dimeric form of PKM2 allows for the accumulation of glycolytic intermediates that fuel anabolic processes.[6] By inhibiting PKM2, this compound can alter the flux of these intermediates. This can lead to a reduction in the synthesis of nucleotides, lipids, and amino acids necessary for cancer cell proliferation.[1][6] Furthermore, the inhibition of glycolysis can lead to decreased glucose uptake by cancer cells.[14]
Modulation of Key Signaling Pathways
Dimeric PKM2 can translocate to the nucleus and function as a coactivator for several transcription factors that are critical for tumor growth and metabolic reprogramming.[2][8] By inhibiting PKM2, this compound can interfere with these non-metabolic functions and the downstream signaling pathways.
The PKM2-HIF-1α Axis
Under hypoxic conditions, PKM2 interacts with Hypoxia-Inducible Factor 1α (HIF-1α) and enhances its transcriptional activity.[15] This leads to the upregulation of genes involved in glycolysis, such as GLUT1 (glucose transporter) and LDHA.[16] Inhibition of PKM2 can disrupt this positive feedback loop, leading to reduced expression of glycolytic genes.
Regulation of c-Myc and STAT3
Nuclear PKM2 can also interact with and regulate the activity of other important oncoproteins. It can phosphorylate histone H3, leading to the upregulation of c-Myc, which in turn promotes the expression of glycolytic enzymes.[2] PKM2 also interacts with and activates STAT3, another transcription factor involved in cell proliferation and survival.[4] this compound, by inhibiting PKM2, can downregulate these pro-tumorigenic signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
Pyruvate Kinase Activity Assay (LDH-Coupled)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Reagents:
-
Reaction Buffer: 200 mM HEPES, 0.5 mM EDTA, 100 mM KCl, 5 mM MgCl2, 5 mM Na2HPO4, pH 7.4.
-
Substrates: 2 mM ADP, 0.2 mM PEP.
-
Coupling Enzyme and Cofactor: 5 U/ml LDH, 0.1 mM NADH.
-
Cell lysate or purified recombinant PKM2.
-
This compound at various concentrations.
-
-
Protocol:
-
Pre-warm the reaction buffer to 37°C.
-
In a cuvette, add the reaction buffer, ADP, PEP, NADH, and LDH.
-
Add the cell lysate or purified PKM2 to the cuvette to start the reaction.
-
For inhibition studies, pre-incubate the enzyme with this compound for a specified time before adding the substrates.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH consumption.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
-
Principle: The thermal stability of a protein is altered upon ligand binding. CETSA measures the amount of soluble protein remaining after heating cell lysates or intact cells to various temperatures.
-
Protocol (Western Blot-based):
-
Treat cultured cells with this compound or a vehicle control.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots and heat each aliquot to a different temperature for a set time (e.g., 3 minutes).
-
Cool the samples and lyse the cells (if not already lysed).
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PKM2 in each sample by Western blotting using a PKM2-specific antibody.
-
Plot the amount of soluble PKM2 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Measurement of Glucose Uptake and Lactate Production
These assays quantify the key metabolic outputs of the Warburg effect.
-
Glucose Uptake:
-
Culture cells in the presence or absence of this compound for a specified duration.
-
Measure the concentration of glucose in the culture medium at the beginning and end of the treatment period using a glucose oxidase-based assay kit.
-
The difference in glucose concentration, normalized to cell number, represents the glucose uptake.
-
-
Lactate Production:
-
Collect the culture medium from cells treated with this compound or vehicle.
-
Measure the lactate concentration in the medium using a lactate assay kit (e.g., based on lactate oxidase or lactate dehydrogenase).
-
Normalize the lactate concentration to the cell number.
-
Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR) Analysis
This is performed using instruments like the Seahorse XF Analyzer to measure real-time cellular metabolic activity. ECAR is an indicator of glycolysis (due to lactate extrusion), and OCR is a measure of mitochondrial respiration.
-
Protocol:
-
Seed cells in a Seahorse XFp mini cell culture plate and allow them to adhere.
-
Treat the cells with this compound as required.
-
Wash the cells and incubate them in XF assay medium.
-
Perform a Glycolysis Stress Test or Cell Mito Stress Test according to the manufacturer's protocol.
-
The instrument will measure ECAR and OCR at baseline and after the injection of various metabolic modulators.
-
A decrease in ECAR upon treatment with this compound would indicate an inhibition of glycolysis. An increase in OCR might suggest a shift towards oxidative phosphorylation.
-
Conclusion
This compound represents a targeted approach to disrupt the metabolic reprogramming that is characteristic of many cancers. By inhibiting the enzymatic activity of PKM2, this compound can counteract the Warburg effect, leading to reduced lactate production, altered flux through biosynthetic pathways, and modulation of key pro-tumorigenic signaling pathways. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and similar compounds in preclinical research and drug development. Further investigation into the precise molecular interactions and long-term cellular consequences of PKM2 inhibition will be crucial for the clinical translation of this therapeutic strategy.
References
- 1. New roles for pyruvate kinase M2: working out the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear PKM2 regulates the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 4. Signal transducer and activator of transcription 3 promotes the Warburg effect possibly by inducing pyruvate kinase M2 phosphorylation in liver precancerous lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Impact of ketogenic and fast-mimicking diet in gastrointestinal cancer treatment [frontiersin.org]
- 15. Pyruvate Kinase M2 is a PHD3-stimulated Coactivator for Hypoxia-Inducible Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PKM2: The Thread Linking Energy Metabolism Reprogramming with Epigenetics in Cancer [mdpi.com]
The Anti-Neuroinflammatory Properties of Pkm2-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-neuroinflammatory properties of Pkm2-IN-3, a potent and specific inhibitor of Pyruvate Kinase M2 (PKM2). Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, and targeting key metabolic enzymes involved in the inflammatory cascade, such as PKM2, represents a promising therapeutic strategy. This document summarizes the quantitative data on the efficacy of this compound, details the experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Efficacy of this compound
The following tables summarize the key quantitative data demonstrating the anti-neuroinflammatory and related activities of this compound.
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ (PKM2 Kinase Activity) | Cell-free | 4.1 µM | [1] |
| IC₅₀ (TNF-α Release) | LPS-stimulated RAW264.7 macrophages | 5.2 µM | [1] |
| CC₅₀ (Cytotoxicity) | RAW264.7 macrophages | 43.6 µM | [1] |
Table 1: In Vitro Efficacy and Toxicity of this compound
| Animal Model | Treatment | Key Findings | Reference |
| LPS-induced neuroinflammation in mice | 1 and 10 mg/kg; i.p.; daily for 3 days | Significantly reversed LPS-induced behavioral changes. | [1] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) in rats | 1 and 10 mg/kg; i.v.; at 4 and 24 hours post-ischemia | Reduced infarct volume and improved neurological deficits. | [1] |
Table 2: In Vivo Efficacy of this compound in Models of Neuroinflammation and Ischemic Stroke
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's anti-neuroinflammatory properties.
In Vitro Inhibition of TNF-α Release in LPS-Stimulated RAW264.7 Macrophages
This protocol is a standard method for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
TNF-α ELISA kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight to allow for cell adherence.
-
Compound Treatment: Prepare various concentrations of this compound in complete DMEM. Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Incubate for 1 hour.
-
LPS Stimulation: Prepare a 2 µg/mL solution of LPS in complete DMEM. Add 100 µL of this solution to each well (final LPS concentration of 1 µg/mL), except for the negative control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-only treated control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the TNF-α release.
In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
This model is used to assess the in vivo efficacy of this compound in a model of systemic inflammation that leads to neuroinflammation.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Behavioral testing apparatus (e.g., open field test)
Procedure:
-
Acclimatization: Acclimate the mice to the housing and experimental conditions for at least one week prior to the experiment.
-
Drug Administration: Prepare this compound at concentrations of 1 mg/kg and 10 mg/kg in the vehicle. Administer the assigned treatment (vehicle or this compound) via intraperitoneal (i.p.) injection daily for three consecutive days.
-
LPS Challenge: On the third day, 1 hour after the final this compound or vehicle administration, induce neuroinflammation by i.p. injection of LPS (e.g., 0.25 mg/kg) dissolved in sterile saline.
-
Behavioral Assessment: At 24 hours post-LPS injection, perform behavioral tests such as the open field test to assess locomotor activity and anxiety-like behaviors, which are known to be altered by neuroinflammation.
-
Tissue Collection and Analysis: Following behavioral testing, euthanize the mice and collect brain tissue. The brain can be processed for various analyses, including measuring pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) by ELISA or qPCR, and assessing microglial activation by immunohistochemistry (e.g., Iba1 staining).
In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model
This model of focal cerebral ischemia is used to evaluate the neuroprotective effects of this compound.
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Materials:
-
This compound
-
Sterile saline
-
Vehicle for this compound
-
Isoflurane for anesthesia
-
Surgical instruments for tMCAO
-
Laser Doppler flowmetry for monitoring cerebral blood flow
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume assessment
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat with isoflurane. Perform the tMCAO surgery by inserting a filament into the internal carotid artery to occlude the middle cerebral artery. Monitor cerebral blood flow using laser Doppler flowmetry to confirm successful occlusion.
-
Ischemia and Reperfusion: Maintain the occlusion for a defined period (e.g., 90 minutes). After the ischemic period, withdraw the filament to allow for reperfusion.
-
Drug Administration: Prepare this compound at concentrations of 1 mg/kg and 10 mg/kg in the vehicle. Administer the treatment intravenously (i.v.) at 4 hours and 24 hours after the onset of ischemia.
-
Neurological Deficit Scoring: At 24 or 48 hours post-ischemia, assess the neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: Euthanize the rats at a predetermined time point (e.g., 48 hours post-ischemia). Remove the brains and slice them into coronal sections. Stain the sections with TTC, which stains viable tissue red, leaving the infarcted tissue white. Quantify the infarct volume using image analysis software.
Signaling Pathways and Experimental Workflows
The anti-neuroinflammatory effects of this compound are mediated through the modulation of key signaling pathways. The following diagrams, created using Graphviz, illustrate these pathways and the experimental workflows.
Figure 1: Simplified signaling pathway of this compound's anti-neuroinflammatory action.
Figure 2: Experimental workflows for evaluating this compound.
References
Pkm2-IN-3 and Its Impact on NLRP3 Inflammasome Activation: A Technical Guide
Foreword
This technical guide provides an in-depth analysis of the role of Pyruvate Kinase M2 (PKM2) in the activation of the NLRP3 inflammasome and the inhibitory effects of Pkm2-IN-3. This document is intended for researchers, scientists, and drug development professionals working in immunology, inflammation, and metabolic regulation. It consolidates current understanding, presents quantitative data from key studies, details experimental methodologies, and provides visual representations of the underlying molecular pathways.
Introduction: PKM2 as a Nexus of Metabolism and Inflammation
Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] Beyond its canonical metabolic function, PKM2 has emerged as a critical regulator of inflammatory signaling pathways.[2] In activated immune cells, such as macrophages, a metabolic switch to aerobic glycolysis, often termed the Warburg effect, is observed.[3] This metabolic reprogramming is not merely a bioenergetic adaptation but is intrinsically linked to the mounting of an inflammatory response. PKM2 is central to this process, and its inhibition has been shown to attenuate inflammation, in part by modulating the activation of the NLRP3 inflammasome.[4][5]
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide array of pathogenic and endogenous danger signals.[6][7] Upon activation, it triggers the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[6] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
This compound is a documented inhibitor of PKM2 kinase activity.[3] It has been shown to exert anti-neuroinflammatory effects by inhibiting PKM2-mediated glycolysis and subsequent NLRP3 inflammasome activation.[3] This guide will explore the mechanism of this inhibition, supported by data from studies on this compound and other well-characterized PKM2 inhibitors.
This compound: A Direct Inhibitor of PKM2
This compound has been identified as a small molecule inhibitor of PKM2. While the volume of published research on this compound is not as extensive as for other inhibitors like shikonin, key quantitative metrics have been established.
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell/System | Source |
| IC₅₀ (PKM2 Kinase Activity) | 4.1 μM | Cell-free | [3] |
| IC₅₀ (TNF-α Release) | 5.2 μM | LPS-stimulated RAW264.7 macrophages | [3] |
| CC₅₀ (Cytotoxicity) | 43.6 μM | RAW264.7 macrophages | [3] |
The Molecular Pathway: How PKM2 Inhibition Modulates NLRP3 Inflammasome Activation
Research has elucidated a signaling pathway that links PKM2-dependent glycolysis to the activation of the NLRP3 inflammasome. Pharmacological inhibition of PKM2, with compounds like shikonin or this compound, or genetic silencing (shRNA), effectively disrupts this pathway.[4][5][8]
The central mechanism involves the phosphorylation of the eukaryotic translation initiation factor 2 alpha kinase 2 (EIF2AK2), also known as PKR.[4][6] PKM2-mediated glycolysis promotes the phosphorylation of EIF2AK2, which is a required step for the activation of the NLRP3 and AIM2 inflammasomes.[4] By inhibiting PKM2, the glycolytic pathway is dampened, leading to reduced EIF2AK2 phosphorylation and, consequently, attenuated inflammasome activation.[6][9] This results in a significant reduction in the release of IL-1β, IL-18, and another pro-inflammatory molecule, High Mobility Group Box 1 (HMGB1).[4][5]
Signaling Pathway Diagram
Caption: PKM2 to NLRP3 inflammasome signaling pathway.
Quantitative Effects of PKM2 Inhibition on Inflammasome Activity
Studies utilizing the PKM2 inhibitor shikonin and PKM2-specific shRNA provide quantitative evidence for the role of PKM2 in inflammasome activation. These data serve as a strong proxy for the expected effects of other potent PKM2 inhibitors like this compound.
Table 2: Effect of PKM2 Inhibition on Cytokine Release in Macrophages
| Treatment | Cell Type | Stimulus | Outcome | Fold/Percent Change | Source |
| Shikonin | Mouse BMDMs | LPS + ATP | IL-1β Release | Dose-dependent inhibition | [3] |
| Shikonin | Mouse BMDMs | LPS + poly(dA:dT) | IL-1β Release | Dose-dependent inhibition | [3] |
| Shikonin | Mouse BMDMs | LPS + ATP | IL-18 Release | Dose-dependent inhibition | [3] |
| Shikonin | Mouse BMDMs | LPS + ATP | HMGB1 Release | Dose-dependent inhibition | [3] |
| PKM2 shRNA | Mouse BMDMs | LPS + ATP | IL-1β Release | Significant inhibition | [3] |
Table 3: Effect of PKM2 Inhibition on Glycolytic Activity
| Treatment | Cell Type | Stimulus | Outcome | Effect | Source |
| Shikonin | Caspase-1⁻/⁻ BMDMs | LPS + ATP | Lactate Production | Significantly inhibited | [3] |
| PKM2 shRNA | Caspase-1⁻/⁻ BMDMs | LPS + ATP | Lactate Production | Significantly inhibited | [3] |
| Shikonin | Caspase-1⁻/⁻ BMDMs | LPS + poly(dA:dT) | PEP Production | Significantly inhibited | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to assess the impact of PKM2 inhibition on NLRP3 inflammasome activation.
In Vitro Inflammasome Activation in Macrophages
This protocol is a standard method for inducing NLRP3 inflammasome activation in primary macrophages.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 10 ng/mL M-CSF.
-
Priming (Signal 1): BMDMs are seeded in multi-well plates and primed with Lipopolysaccharide (LPS) (e.g., 500 ng/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the PKM2 inhibitor (e.g., this compound, shikonin) or vehicle control for 1 hour prior to activation.
-
Activation (Signal 2): The NLRP3 inflammasome is activated by adding a second stimulus, such as ATP (5 mM for 30-60 minutes) or Nigericin (10 µM for 1-2 hours).
-
Sample Collection: Supernatants are collected for cytokine analysis (ELISA), and cell lysates are prepared for Western blotting.
Measurement of Cytokines and Other Released Factors
-
ELISA: IL-1β and IL-18 concentrations in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot:
-
Proteins in the supernatant are concentrated (e.g., by methanol-chloroform precipitation).
-
Cell lysates and concentrated supernatants are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against the p20 subunit of active caspase-1, mature IL-1β, and HMGB1. Loading controls (e.g., β-actin) are used for cell lysates.
-
Blots are then incubated with HRP-conjugated secondary antibodies and visualized using a chemiluminescence detection system.
-
Glycolysis Stress Test
This assay measures the rate of glycolysis in live cells.
-
Cell Seeding: Macrophages are seeded in a specialized Seahorse XF cell culture microplate.
-
Inhibitor Treatment: Cells are treated with the PKM2 inhibitor as described above.
-
Assay Procedure: The extracellular acidification rate (ECAR), an indicator of lactate production and thus glycolysis, is measured in real-time using a Seahorse XF Analyzer. The assay involves sequential injections of:
-
Glucose: To initiate glycolysis.
-
Oligomycin (ATP synthase inhibitor): To force cells to rely on glycolysis.
-
2-Deoxy-D-glucose (2-DG, a glucose analog that inhibits glycolysis): To shut down glycolysis and confirm the ECAR is from this pathway.
-
Experimental Workflow Diagram
Caption: General experimental workflow for inflammasome studies.
Conclusion and Future Directions
The inhibition of PKM2 presents a compelling therapeutic strategy for mitigating inflammation driven by the NLRP3 inflammasome. This compound is an identified inhibitor in this class, and its activity underscores the potential of targeting immunometabolism. The collective evidence strongly indicates that by restraining PKM2 activity, one can disrupt the glycolytic pathway that fuels EIF2AK2 phosphorylation, thereby preventing the full activation of the NLRP3 inflammasome and the release of potent pro-inflammatory cytokines.
For drug development professionals, this pathway offers a clear target. Future research should focus on:
-
Elucidating the detailed pharmacokinetic and pharmacodynamic profiles of this compound and other novel PKM2 inhibitors.
-
Evaluating the efficacy of these inhibitors in in vivo models of NLRP3-driven diseases, such as sepsis, autoinflammatory disorders, and neurodegenerative conditions.
-
Investigating the potential for isoform-specific PKM2 inhibitors to minimize off-target effects.
By continuing to unravel the intricate connections between cellular metabolism and immune signaling, the development of next-generation anti-inflammatory therapeutics can be significantly advanced.
References
- 1. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKM2-dependent glycolysis promotes NLRP3 and AIM2 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions between NLRP3 inflammasome and glycolysis in macrophages: New insights into chronic inflammation pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Function of Pyruvate Kinase M2 in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis, has emerged as a critical regulator of neuronal function and a potential therapeutic target for a range of neurological disorders. Beyond its canonical role in cellular metabolism, PKM2 exhibits non-canonical functions as a protein kinase and transcriptional co-activator, influencing a multitude of cellular processes including neuroinflammation, apoptosis, and neurogenesis. This technical guide provides an in-depth exploration of the multifaceted roles of PKM2 in neuronal cells, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support advanced research and drug development in neurology.
Core Concepts: Canonical and Non-Canonical Functions of PKM2
PKM2 is one of two isoforms produced by the alternative splicing of the PKM gene. While the PKM1 isoform is predominantly expressed in differentiated tissues with high energy demands like muscle and the adult brain, PKM2 is highly expressed in proliferating cells, including embryonic and neural progenitor cells.[1] In the brain, PKM1 is considered the primary isoform in mature neurons, whereas PKM2 is more specific to astrocytes and microglia.[2] However, PKM2 expression is significantly upregulated in neurons under pathological conditions such as hypoxic-ischemic injury and in neurodegenerative diseases.[3][4]
Canonical Function: A Metabolic Gatekeeper
In its canonical role, PKM2 catalyzes the final rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating ATP. The activity of PKM2 is allosterically regulated, allowing it to exist in two main conformational states:
-
Tetrameric form: A highly active state that promotes efficient ATP production through glycolysis.
-
Dimeric form: A less active state that leads to the accumulation of glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway, to produce macromolecules necessary for cell proliferation.
This ability to switch between a highly active and a less active state allows PKM2 to act as a metabolic switch, balancing the cell's need for energy with its requirement for biosynthetic precursors.
Non-Canonical Functions: A Nuclear Player
The dimeric form of PKM2 can translocate to the nucleus, where it acts as a protein kinase and a transcriptional co-activator for various transcription factors, including STAT3 and HIF-1α.[5] This non-metabolic role allows PKM2 to directly influence gene expression related to cell survival, proliferation, and inflammation, independent of its enzymatic activity in the cytoplasm.[5]
Quantitative Data on PKM2 in the Nervous System
The following tables summarize key quantitative data regarding PKM2 expression and its metabolic impact in the central nervous system.
Table 1: Relative mRNA Expression of PKM Isoforms in Human Brain
| Tissue Type | PKM1 mRNA Level (Normalized to HPRT1) | PKM2 mRNA Level (Normalized to HPRT1) | Reference |
| Normal Brain | High | ~10-fold lower than PKM1 | [6][7] |
| Glioblastoma (GBM) | Comparably reduced vs. Normal Brain | 3-5 fold increase vs. lower-grade gliomas | [6] |
Table 2: Metabolic Consequences of PKM2 Modulation in Neuronal Context
| Model System | PKM2 Modulation | Key Metabolic Change | Reference |
| Neural Stem/Progenitor Cells (Mouse Hippocampus) | Knockout of PKM2 | Lower L-lactate levels in cell supernatant | [8][9] |
| Ischemic Stroke Model (Mice) | Astrocyte-specific PKM2 gene deletion | Impairment of lactate metabolism in the hippocampus | [2][10] |
| H1299 Lung Cancer Cells (for principle illustration) | Overexpression of active PKM2 | Reduced lactate production | [11] |
Table 3: Effects of PKM2 on Neuronal Viability
| Condition / Disease Model | PKM2 Modulation | Observed Effect on Neurons | Reference |
| Hypoxic-Ischemic Encephalopathy (Rat Model) | Upregulation of PKM2 | Increased active caspase-3 and neuronal apoptosis | [12] |
| Hypoxic-Ischemic Brain Injury (Neonatal Rats) | Inhibition of PKM2 | Potential reduction in hippocampal neuronal pyroptosis | [13] |
| Amyotrophic Lateral Sclerosis (SOD1G93A mice) | Pharmacological inhibition of PKM2 | Exacerbated neuronal apoptosis | [14] |
| Status Epilepticus (Rat Model) | Inhibition of PKM2 | Ameliorated neuronal inflammation and apoptosis | [15] |
Key Signaling Pathways Involving PKM2 in Neurons
PKM2 is a central node in several signaling pathways crucial for neuronal fate. Its nuclear translocation and protein kinase activity are particularly important in pathological contexts.
PKM2-STAT3 Signaling Pathway
In the nucleus, dimeric PKM2 can act as a protein kinase, directly phosphorylating STAT3 (Signal Transducer and Activator of Transcription 3). This phosphorylation event promotes STAT3 activation and its subsequent binding to the promoter regions of target genes involved in inflammation and cell survival.
Logical Relationship of PKM2 Functions
The function of PKM2 in a neuronal cell is determined by its oligomeric state and subcellular localization, which dictates its involvement in either metabolic or signaling roles.
Detailed Experimental Protocols
This section provides methodologies for key experiments used to investigate the function of PKM2 in neuronal cells.
Measurement of Pyruvate Kinase Activity in Neuronal Lysates
This protocol is based on a coupled enzyme assay where the pyruvate generated by PKM2 is used to quantify its activity.
Principle:
-
PKM2 Reaction: Phosphoenolpyruvate (PEP) + ADP → Pyruvate + ATP
-
Coupled Reaction: Pyruvate is oxidized by pyruvate oxidase, producing a colored or fluorescent product that is proportional to the pyruvate generated.
Materials:
-
Pyruvate Kinase Activity Assay Kit (e.g., Abcam ab83432, Sigma-Aldrich MAK072, ScienCell #8258)
-
Neuronal cell or brain tissue lysate
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
-
Assay Buffer
-
Substrate Mix (containing PEP and ADP)
-
Enzyme Mix (containing pyruvate oxidase)
-
Probe (e.g., OxiRed™)
-
Pyruvate Standard
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue or lyse cultured neurons in the provided assay buffer on ice.
-
Centrifuge the lysate at ~10,000 x g for 10 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant (lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the Pyruvate Standard in assay buffer according to the kit manufacturer's instructions to generate a standard curve (e.g., 0 to 10 nmol/well).
-
-
Reaction Setup:
-
Add 1-50 µL of neuronal lysate to desired wells of the 96-well plate. Adjust the volume to 50 µL with assay buffer.
-
For the positive control, add a small volume (e.g., 2-5 µL) of the provided PK Positive Control.
-
Prepare a Reaction Mix by combining Assay Buffer, Substrate Mix, Enzyme Mix, and the Probe in proportions specified by the kit protocol.
-
-
Measurement:
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
Immediately measure the absorbance (e.g., 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at 25°C.
-
Take readings every 2-5 minutes for at least 10-30 minutes.
-
-
Calculation:
-
Calculate the change in absorbance or fluorescence over time (ΔA/Δt or ΔF/Δt).
-
Use the pyruvate standard curve to convert the rate of signal change to the rate of pyruvate production (nmol/min).
-
Normalize the activity to the amount of protein in the lysate (e.g., in U/mg, where 1 Unit = 1 µmol of pyruvate generated per minute).
-
shRNA-Mediated Knockdown of PKM2 in Primary Neurons
This protocol outlines a general workflow for reducing PKM2 expression in cultured neurons using a lentiviral delivery system for short hairpin RNA (shRNA).
Principle: A lentiviral vector is used to deliver an shRNA sequence targeting PKM2 mRNA. Once inside the cell, the shRNA is processed into siRNA, which guides the RISC complex to degrade the target PKM2 mRNA, thereby silencing its expression.
Workflow Diagram:
Detailed Steps:
-
shRNA Design and Cloning:
-
Design 2-3 short hairpin RNA sequences targeting the coding sequence of the neuronal PKM2 transcript. Include a non-targeting scramble shRNA as a negative control.
-
Synthesize DNA oligonucleotides encoding the shRNA sequences.
-
Anneal the complementary oligos and ligate them into a lentiviral expression vector (e.g., pLKO.1). The vector should contain a selectable marker (e.g., puromycin resistance) and/or a fluorescent reporter (e.g., GFP).
-
-
Lentivirus Production:
-
Co-transfect the shRNA-containing lentiviral vector along with packaging plasmids (e.g., psPAX2, pMD2.G) into a packaging cell line like HEK293T using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Concentrate the virus by ultracentrifugation or a precipitation-based method.
-
-
Transduction of Primary Neurons:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) to the desired day in vitro (DIV).
-
Add the concentrated lentivirus (at a predetermined multiplicity of infection, MOI) to the neuronal culture medium.
-
To enhance viability, replace the virus-containing medium with conditioned medium after a short incubation period (e.g., 3-6 hours).[16]
-
-
Validation of Knockdown:
-
After 72-96 hours (to allow for mRNA and protein turnover), harvest the neurons.
-
qPCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for PKM2 to quantify the reduction in mRNA levels.
-
Western Blot: Prepare protein lysates and perform Western blotting using an antibody specific to PKM2 to confirm the reduction in protein levels. Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Co-Immunoprecipitation (Co-IP) of PKM2 and STAT3 from Brain Tissue
This protocol is for verifying the physical interaction between PKM2 and a putative binding partner like STAT3 in the native cellular environment of the brain.[17]
Principle: An antibody targeting PKM2 is used to capture it from a brain tissue lysate. If STAT3 is physically bound to PKM2, it will be pulled down as part of the complex. The presence of STAT3 in the immunoprecipitated sample is then detected by Western blotting.
Materials:
-
Brain tissue (e.g., hippocampus, cortex)
-
Co-IP Lysis Buffer (e.g., non-denaturing buffer like RIPA without SDS) containing protease and phosphatase inhibitors
-
Antibody for immunoprecipitation (anti-PKM2)
-
Control IgG antibody (from the same species as the anti-PKM2 antibody)
-
Protein A/G magnetic beads or agarose resin
-
Antibodies for Western blotting (anti-PKM2 and anti-STAT3)
Procedure:
-
Lysate Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold Co-IP lysis buffer.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube. Reserve a small aliquot as the "Input" control.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and transfer the pre-cleared supernatant to a new tube.
-
Add the anti-PKM2 antibody (or control IgG) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
After the final wash, elute the bound proteins from the beads by resuspending them in 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the proteins from the Input, the PKM2-IP, and the IgG-IP samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against both STAT3 (to detect the co-precipitated protein) and PKM2 (to confirm the pulldown of the target).
-
A successful Co-IP is indicated by the presence of a band for STAT3 in the PKM2-IP lane, but not in the control IgG lane.
-
Conclusion and Future Directions
The study of PKM2 in neuronal cells has unveiled a complex interplay between metabolism and cellular signaling. Its dual role as both a glycolytic enzyme and a nuclear protein kinase positions it as a critical regulator in the brain's response to injury and disease. The upregulation of PKM2 in various neuropathologies, coupled with its influence on neuroinflammation and cell death, makes it a compelling target for therapeutic intervention. Future research should focus on developing cell-type-specific modulators of PKM2 activity or its nuclear translocation to harness its therapeutic potential while minimizing off-target effects. A deeper understanding of the upstream signals that govern PKM2's switch from a metabolic to a signaling molecule in neurons will be paramount in designing novel treatments for a wide array of debilitating neurological disorders.
References
- 1. The glycolytic enzyme PKM2 regulates inflammatory osteoclastogenesis by modulating STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Pyruvate Kinase M2 (PKM2) Gene Deletion on Astrocyte-Specific Glycolysis and Global Cerebral Ischemia-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of PKM2 in Multiple Signaling Pathways Related to Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neurolipidomics.com [neurolipidomics.com]
- 6. Pyruvate Kinase M2 Expression, but Not Pyruvate Kinase Activity, Is Up-Regulated in a Grade-Specific Manner in Human Glioma | PLOS One [journals.plos.org]
- 7. Pyruvate Kinase M2 Expression, but Not Pyruvate Kinase Activity, Is Up-Regulated in a Grade-Specific Manner in Human Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PKM2 is a key factor to regulate neurogenesis and cognition by controlling lactate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PKM2 promotes Th17 cell differentiation and autoimmune inflammation by fine-tuning STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PKM2 alleviates mitochondrial oxidative stress and neuronal apoptosis through metabolic and non-metabolic pathways to protect SOD1G93A mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Co-immunoprecipitation from Brain | Springer Nature Experiments [experiments.springernature.com]
The Pivotal Role of Pyruvate Kinase M2 in Cancer Cell Metabolism and Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis, has emerged as a critical regulator of cancer cell metabolism and proliferation. Unlike its isoform PKM1, which is predominantly found in differentiated tissues, PKM2 is highly expressed in embryonic and tumor cells. This isoform's unique ability to switch between a highly active tetrameric state and a less active dimeric state allows cancer cells to reprogram their metabolic pathways to support rapid growth and survival. This technical guide provides an in-depth exploration of the multifaceted roles of PKM2 in oncology, detailing its enzymatic and non-enzymatic functions, complex regulatory mechanisms, and involvement in crucial signaling pathways. Furthermore, this guide presents quantitative data on the metabolic impact of PKM2, detailed protocols for key experimental assays, and visual representations of associated signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: The Warburg Effect and the Central Role of PKM2
Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate production, even in the presence of ample oxygen.[1][2] This metabolic reprogramming is not merely a consequence of malignant transformation but is a fundamental requirement for cell proliferation and tumor progression.[3][4] At the heart of this metabolic switch lies Pyruvate Kinase M2 (PKM2), an enzyme that catalyzes the final rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate.[2][5]
The expression of PKM2 is a hallmark of many cancer types, and its unique regulatory properties provide a selective advantage for tumor growth.[6] Unlike the constitutively active PKM1 isoform, PKM2 activity is subject to complex allosteric regulation and post-translational modifications, allowing it to act as a molecular switch that directs glucose metabolites towards either energy production or anabolic processes. This guide delves into the molecular mechanisms underpinning the critical role of PKM2 in cancer biology.
Enzymatic and Non-Enzymatic Functions of PKM2 in Cancer
PKM2’s contribution to tumorigenesis extends beyond its canonical role in glycolysis, encompassing a range of non-enzymatic functions that are critical for cancer cell proliferation and survival.
Enzymatic Role: A Metabolic Rheostat
PKM2 exists in a dynamic equilibrium between a highly active tetrameric form and a less active dimeric form.[6]
-
Tetrameric PKM2: This form exhibits high affinity for its substrate, PEP, and robustly catalyzes the final step of glycolysis, leading to ATP and pyruvate production. This state is favored under conditions of high energy demand.
-
Dimeric PKM2: In its dimeric state, PKM2 has a lower affinity for PEP, leading to a bottleneck in glycolysis.[2] This results in the accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways essential for cell proliferation, such as the pentose phosphate pathway (PPP) for nucleotide synthesis and the serine synthesis pathway for amino acid and lipid production.[6]
This ability to modulate glycolytic flux allows cancer cells to balance their needs for ATP production and the synthesis of macromolecules required for rapid cell division.
Non-Enzymatic Functions: A Transcriptional Co-activator and Protein Kinase
Beyond its metabolic role, PKM2 possesses non-enzymatic functions that are increasingly recognized as crucial drivers of tumorigenesis.
-
Transcriptional Co-activator: Upon translocation to the nucleus, dimeric PKM2 can act as a co-activator for various transcription factors, including Hypoxia-Inducible Factor 1α (HIF-1α) and c-Myc.[7] This interaction enhances the transcription of genes involved in glycolysis, angiogenesis, and cell proliferation, further promoting the Warburg effect and tumor growth.
-
Protein Kinase: Nuclear PKM2 can also function as a protein kinase, utilizing PEP as a phosphate donor to phosphorylate other proteins. For instance, PKM2 can phosphorylate STAT3, a key signaling molecule involved in cell proliferation and survival.[8]
These non-canonical functions highlight the versatility of PKM2 as a central regulator of cancer cell biology.
Regulation of PKM2 Activity and Expression
The activity and localization of PKM2 are tightly controlled by a variety of mechanisms, allowing cancer cells to fine-tune their metabolic state in response to intracellular and extracellular cues.
Allosteric Regulation
PKM2 activity is allosterically regulated by several metabolites:
-
Fructose-1,6-bisphosphate (FBP): An upstream glycolytic intermediate that acts as a potent allosteric activator, promoting the formation of the active tetrameric state.
-
Serine: An amino acid that can also activate PKM2.[1]
-
Succinylaminoimidazolecarboxamide ribose-5′ phosphate (SAICAR): An intermediate in purine biosynthesis that activates PKM2.[1]
-
Alanine and ATP: These molecules act as allosteric inhibitors, favoring the less active dimeric form.[1]
Post-Translational Modifications
A variety of post-translational modifications (PTMs) dynamically regulate PKM2 activity and function:
-
Phosphorylation: Tyrosine phosphorylation of PKM2, for instance by Fibroblast Growth Factor Receptor 1 (FGFR1), inhibits its enzymatic activity and promotes its nuclear translocation.[4]
-
Acetylation: Acetylation of PKM2 can inhibit its activity by preventing the binding of its activator, FBP.
-
Oxidation: Reactive oxygen species (ROS) can oxidize specific cysteine residues on PKM2, leading to its inhibition and diverting glucose flux into the PPP to generate antioxidants.[9]
-
Sumoylation and Ubiquitination: These modifications can also modulate PKM2 stability and function.
PKM2 in Cancer-Associated Signaling Pathways
PKM2 is intricately linked with key signaling pathways that are frequently dysregulated in cancer, further solidifying its role as a central hub in tumor metabolism and proliferation.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway, a central regulator of cell growth and proliferation, influences PKM2 expression and activity. Activation of this pathway can promote the transcription of the PKM gene and favor the expression of the M2 isoform.
HIF-1α Signaling
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α is stabilized. HIF-1α promotes the expression of glycolytic enzymes, including PKM2. In a positive feedback loop, nuclear PKM2 can act as a co-activator for HIF-1α, amplifying the glycolytic response.[10]
c-Myc Signaling
The oncoprotein c-Myc is a potent driver of cell proliferation and metabolic reprogramming. c-Myc can directly promote the transcription of the PKM gene and also influences the alternative splicing of PKM pre-mRNA to favor the production of the M2 isoform.[9]
Below is a diagram illustrating the central regulatory role of PKM2 in cancer cell metabolism.
Quantitative Impact of PKM2 on Cancer Cell Metabolism and Proliferation
The alteration of PKM2 expression or activity has a profound and quantifiable impact on the metabolic landscape and proliferative capacity of cancer cells. The following tables summarize key quantitative data from various studies.
Table 1: Enzyme Kinetic Parameters of PKM2 Isoforms
| Parameter | Tetrameric PKM2 | Dimeric PKM2 | Reference |
| Km for PEP (mM) | ~0.03 | ~0.46 | [2] |
| Description | High affinity for substrate, promoting efficient glycolysis. | Low affinity for substrate, leading to accumulation of glycolytic intermediates. |
Table 2: Effects of PKM2 Knockdown on Cancer Cell Metabolism
| Cell Line | Metabolic Change | Fold Change (approx.) | Reference |
| HCT116 (Colon) | Lactate Production | ↓ 2-fold | [11] |
| A549 (Lung) | Glucose Uptake | ↓ 25% | [12] |
| A549 (Lung) | ATP Generation | ↓ 20% | [12] |
| 786-O (Renal) | Pyruvate Level | ↓ | [13] |
| 786-O (Renal) | Lactate Level | ↓ | [13] |
Table 3: Effects of PKM2 Knockdown on Cancer Cell Proliferation
| Cell Line | Assay | Effect on Proliferation | Reference |
| Gastric Cancer Cells | MTT Assay | Significantly inhibited | [14] |
| Ovarian Cancer (SKOV3, OVCAR3) | CCK-8 Assay | Markedly weakened | [15] |
| Cervical Cancer | CCK-8, Colony Formation | Inhibited | |
| Renal Cell Carcinoma (786-O) | Cell Viability | Significantly inhibited | |
| Breast Cancer (MDA-MB-231) | MTT Assay | Significantly inhibited |
Experimental Protocols for Studying PKM2
This section provides detailed methodologies for key experiments used to investigate the function of PKM2 in cancer cells.
Pyruvate Kinase Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.[3][4]
Materials:
-
Cell lysate containing PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
50 mM Phosphoenolpyruvate (PEP)
-
100 mM ADP
-
10 mM NADH
-
Lactate Dehydrogenase (LDH) (e.g., 1000 units/mL)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, ADP, NADH, and LDH.
-
Add cell lysate to the wells of the 96-well plate.
-
Initiate the reaction by adding PEP to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode for 5-10 minutes at 37°C.
-
Calculate the rate of NADH oxidation from the linear portion of the curve. The PK activity is proportional to the rate of decrease in absorbance.
Lactate Production Assay (Colorimetric)
This assay quantifies the amount of lactate secreted by cancer cells into the culture medium, which is a key indicator of glycolytic activity.[10]
Materials:
-
Conditioned cell culture medium
-
Lactate Assay Kit (commercially available, e.g., from Abcam, Cell Biolabs)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 6-well plate and culture under desired conditions.
-
Collect the cell culture medium at specified time points.
-
Centrifuge the medium to remove any cells or debris.
-
Perform the lactate assay on the supernatant according to the manufacturer's protocol. This typically involves an enzymatic reaction that generates a colored product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the lactate concentration based on a standard curve. Normalize the results to cell number or protein concentration.
References
- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 2. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. rupress.org [rupress.org]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Extracellular PKM2 induces cancer proliferation by activating the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knockdown of the M2 Isoform of Pyruvate Kinase (PKM2) with shRNA Enhances the Effect of Docetaxel in Human NSCLC Cell Lines In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dspace.mit.edu [dspace.mit.edu]
An In-depth Technical Guide on the Effects of Specific PKM2 Inhibition on Glycolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reprogramming of cellular metabolism is a hallmark of cancer. Most cancer cells, in contrast to their healthy counterparts, exhibit a heightened rate of glucose uptake and lactate production, even in the presence of ample oxygen. This phenomenon, known as the "Warburg Effect" or aerobic glycolysis, provides a distinct advantage for tumor growth by supplying not only ATP but also essential metabolic intermediates for the synthesis of macromolecules like nucleotides, lipids, and amino acids.[1][2]
At the heart of this metabolic switch lies Pyruvate Kinase M2 (PKM2), an isoform of the glycolytic enzyme pyruvate kinase that is preferentially expressed in embryonic and tumor cells.[3][4] PKM2 catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate.[5][6] Uniquely, PKM2 can exist in two interconvertible oligomeric states: a highly active tetramer and a less active dimer.[6][7] In cancer cells, the dimeric form is predominant, which slows the conversion of PEP to pyruvate. This "bottleneck" facilitates the accumulation of upstream glycolytic intermediates, shunting them into critical biosynthetic pathways that support rapid cell proliferation.[1][8]
Given its pivotal role, PKM2 has emerged as a compelling therapeutic target. The specific inhibition of PKM2 offers a strategy to disrupt the metabolic engine of cancer cells. This guide provides a technical overview of the effects of specific PKM2 inhibitors on glycolysis, using the well-characterized molecule Compound 3K as a primary example, due to the limited specific data available for a molecule designated "Pkm2-IN-3" in peer-reviewed literature. We will explore the quantitative effects of PKM2 inhibition, detail the experimental protocols used to assess these effects, and provide visual diagrams of the core pathways and workflows.
Data Presentation: Quantitative Effects of PKM2 Inhibition
The inhibition of PKM2 by small molecules has been shown to effectively suppress the Warburg effect, leading to reduced cancer cell proliferation. The data below is compiled from studies on specific PKM2 inhibitors, primarily Compound 3K and Shikonin, to provide a quantitative understanding of their impact.
| Inhibitor | Cell Line | Assay Type | Metric | Value/Effect | Reference |
| Compound 3K | SK-OV-3 (Ovarian Cancer) | Cell Viability | IC50 | ~10 µM | [9] |
| Compound 3K | SK-OV-3 (Ovarian Cancer) | Glycolysis | Glucose Consumption | Markedly reduced | [9] |
| Compound 3K | SK-OV-3 (Ovarian Cancer) | Glycolysis | Lactate Production | Markedly reduced | [9] |
| Compound 3K | SK-OV-3 (Ovarian Cancer) | Protein Expression | GLUT1, LDHA, MCT4 | Markedly reduced | [9] |
| Shikonin | Eca109 (Esophageal Cancer) | Cell Viability | IC50 (24h) | 19.9 µM | [10] |
| Shikonin | MCF-7 (Breast Cancer) | Glycolysis | Glucose Consumption | Significantly inhibited | [11][12] |
| Shikonin | MCF-7 (Breast Cancer) | Glycolysis | Lactate Production | Significantly inhibited | [11][12] |
| Shikonin | A549 (Lung Cancer) | Glycolysis | Glucose Consumption | Significantly inhibited | [11][12] |
| Shikonin | A549 (Lung Cancer) | Glycolysis | Lactate Production | Significantly inhibited | [11][12] |
| Shikonin | Lewis Lung Carcinoma (LLC) | Glycolysis | ATP Production | Decreased | [13] |
Signaling Pathways and Mechanisms of Action
The Role of PKM2 in the Warburg Effect
PKM2's ability to switch between a highly active tetramer and a less active dimer is central to its function in promoting the Warburg effect. The less active dimeric form slows the final step of glycolysis, causing upstream metabolites to accumulate and be redirected into anabolic pathways essential for cell growth, such as the Pentose Phosphate Pathway (PPP) for nucleotide synthesis and the serine synthesis pathway.
Mechanism of Action of a Specific PKM2 Inhibitor (Compound 3K)
Specific inhibitors like Compound 3K directly target PKM2, preventing the conversion of PEP to pyruvate. This disruption of glycolysis leads to a decrease in ATP production and downstream metabolic products like lactate. Furthermore, studies on Compound 3K show that this metabolic stress activates cellular signaling pathways, such as the Akt/AMPK/mTOR pathway, ultimately inducing autophagic cell death.[9][14]
Experimental Protocols
Pyruvate Kinase (PK) Activity Assay
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored spectrophotometrically.
Principle:
-
PKM2: PEP + ADP → Pyruvate + ATP
-
LDH: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
The rate of decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to PK activity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Phosphoenolpyruvate (PEP) solution (e.g., 10 mM)
-
ADP solution (e.g., 50 mM)
-
NADH solution (e.g., 5 mM)
-
Lactate Dehydrogenase (LDH) enzyme (e.g., 1000 units/mL)
-
Cell lysate containing PKM2
-
PKM2 inhibitor (e.g., Compound 3K)
-
96-well UV-transparent plate
-
Spectrophotometer plate reader capable of reading at 340 nm in kinetic mode
Procedure:
-
Prepare Cell Lysate: Lyse cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors) and determine protein concentration using a BCA or Bradford assay.
-
Prepare Reaction Mix: For each reaction well, prepare a master mix containing Assay Buffer, 0.5 mM PEP, 2 mM ADP, 0.2 mM NADH, and 5-10 units/mL LDH.
-
Initiate Reaction:
-
Add 90 µL of the reaction mix to each well of the 96-well plate.
-
For inhibitor studies, add the desired concentration of the PKM2 inhibitor (e.g., Compound 3K) or vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of cell lysate (containing 5-10 µg of total protein) to each well.
-
-
Measure Absorbance: Immediately place the plate in the spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Calculate Activity: Determine the rate of reaction (ΔA340/min) from the linear portion of the curve. PK activity is calculated using the Beer-Lambert law (Extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Cellular Glycolysis Assay (Lactate Production)
This protocol measures the amount of lactate secreted by cells into the culture medium, a key indicator of glycolytic flux.
Materials:
-
Cancer cells of interest
-
Cell culture medium and supplements
-
PKM2 inhibitor (e.g., Compound 3K)
-
Lactate Assay Kit (colorimetric or fluorometric)
-
96-well plate for cell culture
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of the PKM2 inhibitor or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Sample Collection: Carefully collect a small aliquot (e.g., 20-50 µL) of the culture medium from each well. Be careful not to disturb the cell layer.
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.
-
Data Normalization: After collecting the medium, lyse the cells in the same wells and measure the total protein content (e.g., using a BCA assay) or perform a cell viability assay (e.g., MTT or Crystal Violet). Normalize the lactate concentration to the total protein amount or cell number to account for differences in cell proliferation.
Experimental Workflow for Assessing a PKM2 Inhibitor
The following workflow outlines a logical sequence of experiments to characterize the effect of a novel PKM2 inhibitor on cancer cell glycolysis and viability.
Conclusion
The inhibition of PKM2 represents a promising strategy for cancer therapy by targeting the metabolic reprogramming that is fundamental to tumor growth. Specific inhibitors, such as Compound 3K, have been shown to effectively disrupt aerobic glycolysis, leading to reduced lactate production, decreased glucose consumption, and ultimately, the induction of cell death in cancer cells.[9][14] The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate and validate novel PKM2 inhibitors. By understanding the intricate role of PKM2 and leveraging the tools to probe its function, the scientific community can continue to advance the development of targeted metabolic therapies for cancer.
References
- 1. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate kinase M2 regulates glucose metabolism by functioning as a coactivator for hypoxia-inducible factor 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2 - Wikipedia [en.wikipedia.org]
- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 5. PYRUVATE KINASE M2: A SIMPLE MOLECULE WITH COMPLEX FUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKM2, STAT3 and HIF-1α: The Warburg’s vicious circle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Shikonin and its analogs inhibit cancer cell glycolysis by targeting tumor pyruvate kinase-M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Cellular Signaling: An In-depth Technical Guide to the Effects of Pyruvate Kinase M2 (PKM2) Modulation
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the signaling pathways affected by the modulation of Pyruvate Kinase M2 (PKM2), a key regulator of cancer cell metabolism and proliferation. While the specific compound "Pkm2-IN-3" is not widely documented in peer-reviewed literature, this document focuses on the well-characterized PKM2 inhibitor, Shikonin , and the activator, TEPP-46 , to elucidate the core signaling cascades impacted by pharmacological targeting of PKM2.
Core Signaling Pathways Modulated by PKM2 Inhibitors and Activators
PKM2 plays a crucial role in both metabolic reprogramming and signal transduction. Its pharmacological modulation primarily impacts two key signaling pathways: the PI3K/Akt/mTOR pathway and the STAT3 pathway .
The PI3K/Akt/mTOR Signaling Pathway
Inhibition of PKM2 has been shown to suppress the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival. Conversely, activation of PKM2 can also lead to the inhibition of this pathway, suggesting a complex regulatory role for PKM2.
-
Mechanism of Action (Inhibition): PKM2 inhibitors, such as Shikonin and compound 3K, lead to a decrease in the phosphorylation of key proteins in the Akt/mTOR pathway. This includes reduced phosphorylation of Akt, mTOR, and their downstream effector p70S6K.[1] This inhibition of the Akt/mTOR pathway can induce autophagic cell death in cancer cells.[1]
-
Mechanism of Action (Activation): The PKM2 activator TEPP-46 has been shown to decrease the phosphorylation of Akt, thereby inhibiting the PI3K/Akt signaling pathway. This effect contributes to the suppression of tumorigenesis.[2]
The STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical signaling molecule affected by PKM2 modulation.
-
Mechanism of Action (Inhibition): The PKM2 inhibitor Shikonin has been demonstrated to decrease the phosphorylation of STAT3.[3] This inhibition of STAT3 signaling is a key mechanism through which Shikonin exerts its anti-tumor effects, including the suppression of glycolysis-related proteins like GLUT1 and HK2.[3]
Quantitative Data on Signaling Pathway Modulation
The following tables summarize the quantitative effects of PKM2 modulators on key signaling proteins as determined by Western blot analysis.
Table 1: Effect of PKM2 Inhibitor Shikonin on Protein Expression and Phosphorylation
| Target Protein | Cell Line/Model | Treatment | Fold Change (vs. Control) | Reference |
| p-PKM2 | ESCC PDX models | Shikonin | Decreased | [3] |
| p-STAT3 | ESCC PDX models | Shikonin | Decreased | [3] |
| GLUT1 | ESCC PDX models | Shikonin | Decreased | [3] |
| HK2 | ESCC PDX models | Shikonin | Decreased | [3] |
| p-RIP3 | T24 resistant BC cells | 0.4 µM Shikonin + 25 µM Cisplatin | Increased | [4] |
| PKM2 | T24 resistant BC cells | 0.4 µM Shikonin + 25 µM Cisplatin | No significant change | [4] |
Table 2: Effect of PKM2 Activator TEPP-46 on Protein Expression and Phosphorylation
| Target Protein | Cell Line/Model | Treatment | Fold Change (vs. Control) | Reference |
| p-Akt | RAW264.7 cells | 50 nmol/ml TEPP-46 (2h) | Significantly Decreased | [2] |
| PGC-1α | RAW264.7 cells | TEPP-46 | Increased | [2] |
| NRF1 | RAW264.7 cells | TEPP-46 | Increased | [2] |
| NRF2 | RAW264.7 cells | TEPP-46 | Increased | [2] |
Table 3: Effect of PKM2 Inhibitor Compound 3K on Protein Expression and Phosphorylation
| Target Protein | Cell Line/Model | Treatment (24h) | Fold Change (vs. Control) | Reference |
| p-Akt | SK-OV-3 cells | Compound 3K | Significantly Downregulated | [1] |
| p-mTOR | SK-OV-3 cells | Compound 3K | Inhibited | [1] |
| p-AMPK | SK-OV-3 cells | Compound 3K | Increased | [1] |
| p-p70S6K | LNCaP cells | Compound 3h (similar to 3K) | Decreased | [5] |
Experimental Protocols
Western Blot Analysis of Signaling Proteins
This protocol outlines the general steps for assessing the phosphorylation and expression levels of proteins in signaling pathways affected by PKM2 modulators.
1. Sample Preparation:
- Seed cells (e.g., 500,000 cells) in a 10-cm tissue culture plate and grow to 50-60% confluency.[6]
- Treat cells with the desired concentrations of the PKM2 modulator (e.g., Shikonin, TEPP-46) for the specified duration (e.g., 24 or 48 hours).[1][6]
- Wash cells three times with cold PBS.[7]
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or PRO-PREP cell lysis buffer) containing a protease and phosphatase inhibitor cocktail.[7][8]
- Centrifuge the cell lysates at high speed (e.g., 17,000 x g for 15 minutes) at 4°C to pellet cellular debris.[4]
- Determine the protein concentration of the supernatant using a BCA protein assay kit.[4]
2. Gel Electrophoresis and Transfer:
- Denature 20-30 µg of protein from each sample by boiling in SDS sample loading buffer.[7]
- Separate the proteins based on size by running them on an 8-12% SDS-polyacrylamide gel (SDS-PAGE).[7]
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle shaking.[9]
- Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-Akt, anti-p-STAT3, anti-PKM2) diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST for 10 minutes each.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[7]
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
In Vitro PKM2 Kinase Activity Assay
This protocol describes a method to measure the enzymatic activity of PKM2 in the presence of inhibitors or activators.
1. Reagents and Materials:
- Recombinant human PKM2 (rhPKM2)
- Assay Buffer (e.g., 0.1 M MES, 5 mM MgCl2, 20 mM KCl, pH 6.5)[10]
- Substrates: Phosphoenolpyruvate (PEP) and Adenosine 5'-diphosphate (ADP)
- Allosteric activator (optional): Fructose-1,6-bisphosphate (FBP)
- Kinase-Glo® Max reagent (Promega) or an LDH-coupled assay system
- 96-well solid white or clear plate
- Luminometer or spectrophotometer
2. Assay Procedure (using Kinase-Glo®):
- Prepare a reaction mixture containing rhPKM2 (e.g., 2.5 ng/µl) in assay buffer.[11]
- If testing an activator, pre-incubate rhPKM2 with the compound. If testing an inhibitor, prepare serial dilutions of the inhibitor.
- Add the test compound (inhibitor or activator) to the appropriate wells of the 96-well plate.
- Prepare a master mix containing the substrates PEP and ADP in assay buffer.
- Initiate the kinase reaction by adding the master mix to each well.[11]
- Incubate the plate at room temperature for a defined period (e.g., 30 minutes).[11]
- Stop the reaction (e.g., by heating to 95-100°C for 3 minutes, followed by cooling on ice).[10]
- Add Kinase-Glo® Max reagent to each well to measure the amount of ATP produced.[11]
- Incubate for 10 minutes at room temperature.[10]
- Measure the luminescence signal using a luminometer. The signal is proportional to the PKM2 activity.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcellular compartmentalization of PKM2 identifies anti-PKM2 therapy response in vitro and in vivo mouse model of human non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Inhibition of Pyruvate Kinase M2 Reprograms Metabolic and Inflammatory Pathways in Hepatic Macrophages against Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 9. PKM2 Antibody (#3198) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Pkm2-IN-3: A Technical Guide for Investigating Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a critical enzyme that regulates the final, rate-limiting step of glycolysis. Its unique ability to switch between a highly active tetrameric state and a less active dimeric state allows cells to shift between energy production and anabolic processes. This metabolic plasticity makes PKM2 a key player in various physiological and pathological conditions, including metabolic diseases and cancer.[1][2] The dimeric form of PKM2 has been shown to act as a protein kinase and a transcriptional co-activator in the nucleus, further expanding its regulatory roles beyond glycolysis.[1][3] Pkm2-IN-3 is a small molecule inhibitor of PKM2 kinase activity, offering a valuable tool for dissecting the multifaceted functions of PKM2 in metabolic diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
This compound: Mechanism of Action and Properties
This compound is an inhibitor of the kinase activity of Pyruvate Kinase M2 (PKM2). By targeting PKM2, it influences cellular metabolism and inflammatory signaling. A key mechanism of this compound is its ability to suppress PKM2-mediated glycolysis and the subsequent activation of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses.[4][5]
| Property | Value | Reference |
| Target | Pyruvate Kinase M2 (PKM2) | [4] |
| IC50 (PKM2 Kinase Activity) | 4.1 μM (cell-free assay) | [4] |
| IC50 (TNF-α release in RAW264.7 macrophages) | 5.2 μM | [4] |
| CC50 (Cell Viability) | 43.6 μM | [4] |
Key Signaling Pathways Modulated by PKM2
PKM2 is a central node in cellular signaling, integrating metabolic status with transcriptional regulation and inflammatory responses. Understanding these pathways is crucial for designing and interpreting experiments using this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
In Vitro PKM2 Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PKM2.
Materials:
-
Recombinant human PKM2 protein
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, and LDH.
-
Add recombinant PKM2 protein to the wells of the microplate.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding ADP to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the pyruvate produced by PKM2.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.[6]
Cell-Based Assay for Inflammasome Activation
This protocol assesses the effect of this compound on NLRP3 inflammasome activation in macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7)
-
This compound
-
Lipopolysaccharide (LPS)
-
ATP
-
Cell culture medium and supplements
-
ELISA kit for IL-1β
-
Reagents for Western blotting (antibodies against Caspase-1, IL-1β)
Procedure:
-
Cell Culture and Priming: Plate macrophages and allow them to adhere. Prime the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound (or vehicle) for 1 hour.
-
Inflammasome Activation: Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.
-
Sample Collection: Collect the cell culture supernatants and lyse the cells.
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
Western Blot Analysis: Analyze the cell lysates for cleaved (active) Caspase-1 and processed IL-1β by Western blotting.[5][7]
In Vivo Studies in a Mouse Model of Diabetic Nephropathy
This protocol outlines the use of a PKM2 modulator in a streptozotocin (STZ)-induced mouse model of diabetic nephropathy. While this compound is an inhibitor, this protocol uses an activator (TEPP-46) to illustrate the experimental design, which can be adapted for an inhibitor.
Animal Model:
-
Male mice (e.g., DBA/2J strain)
-
Streptozotocin (STZ) for diabetes induction
-
PKM2 modulator (e.g., TEPP-46) or this compound
Procedure:
-
Diabetes Induction: Induce diabetes by intraperitoneal injection of STZ. Monitor blood glucose levels to confirm the diabetic phenotype.
-
Treatment: After the onset of diabetes, administer the PKM2 modulator or vehicle control daily via oral gavage. For example, TEPP-46 has been used at a dose of 30 mg/kg body weight.[8] A similar dose-finding study would be required for this compound.
-
Monitoring: Regularly monitor body weight, blood glucose, and blood pressure throughout the study.
-
Endpoint Analysis: After a defined treatment period (e.g., 3 months), collect blood and kidney tissues for analysis.
-
Blood Analysis: Measure blood urea nitrogen (BUN) and serum creatinine to assess kidney function.
-
Urine Analysis: Collect urine to measure albumin-to-creatinine ratio (ACR) as a marker of kidney damage.
-
Histology: Perform histological analysis of kidney sections (e.g., PAS staining) to evaluate glomerular pathology.
-
Metabolomics: Analyze kidney cortex tissue for levels of toxic glucose metabolites like sorbitol.[8][9]
-
PK Activity Assay: Measure pyruvate kinase activity in kidney tissue lysates.[8]
-
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative findings from studies investigating PKM2 modulation in various disease models.
| Model System | Modulator | Dosage/Concentration | Key Finding | Reference |
| RAW264.7 Macrophages | This compound | 5.2 µM | IC50 for TNF-α release | [4] |
| Cell-free assay | This compound | 4.1 µM | IC50 for PKM2 kinase activity | [4] |
| LPS-induced neuroinflammation (mice) | This compound | 1, 10 mg/kg (i.p.) | Reversed behavioral changes | [4] |
| tMCAO stroke model (rats) | This compound | 1, 10 mg/kg (i.v.) | Reduced infarct volume and improved neurological deficits | [4] |
| STZ-induced diabetic mice | TEPP-46 (activator) | 30 mg/kg (oral gavage) | Reversed metabolic abnormalities and kidney pathology | [8] |
| Ovarian cancer cells (SK-OV-3) | Compound 3K (inhibitor) | 5.82 µM | IC50 for cytotoxicity (48h) | [10] |
| Ovarian cancer xenograft (mice) | Compound 3K (inhibitor) | 5 mg/kg (oral) | Markedly decreased tumor volume and weight | [10] |
Conclusion
This compound is a potent tool for researchers investigating the role of PKM2 in metabolic diseases. Its ability to inhibit PKM2 kinase activity provides a means to explore the consequences of modulating this critical metabolic checkpoint. The experimental protocols and signaling pathway information provided in this guide offer a framework for designing and executing robust studies to further elucidate the therapeutic potential of targeting PKM2 in a range of metabolic and inflammatory disorders. As our understanding of the intricate roles of PKM2 continues to grow, tools like this compound will be indispensable for translating this knowledge into novel therapeutic strategies.
References
- 1. The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PKM2-dependent glycolysis promotes NLRP3 and AIM2 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. astx.com [astx.com]
- 7. PKM2-dependent glycolysis promotes NLRP3 and AIM2 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate kinase M2 activation may protect against the progression of diabetic glomerular pathology and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pkm2-IN-3 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro assessment of Pkm2-IN-3, a putative inhibitor of Pyruvate Kinase M2 (PKM2). The included methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in characterizing the inhibitory potential of this compound.
Introduction to PKM2 in Cancer Metabolism
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] In contrast to other isoforms, PKM2 can exist in two distinct oligomeric states: a highly active tetramer and a less active dimer.[1][2] In many cancer cells, PKM2 is predominantly found in its dimeric form, which slows down the glycolytic rate.[2] This metabolic shift, known as the Warburg effect, allows for the accumulation of glycolytic intermediates that are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, amino acids, and lipids essential for rapid cell proliferation.[3][4] The dimeric form of PKM2 can also translocate to the nucleus and act as a protein kinase, regulating gene transcription and further promoting tumorigenesis.[5] Given its central role in tumor metabolism and growth, PKM2 has emerged as a promising therapeutic target for cancer treatment.
This compound: A Putative Inhibitor of PKM2
This compound is a small molecule inhibitor designed to target the activity of PKM2. By inhibiting PKM2, this compound is expected to disrupt the metabolic advantages of cancer cells, potentially leading to reduced proliferation and cell death. The following protocols describe standard in vitro assays to quantify the inhibitory activity of this compound and characterize its mechanism of action.
Data Presentation: In Vitro Inhibitory Activity of PKM2 Inhibitors
The following table summarizes the in vitro inhibitory activities of several known PKM2 inhibitors against various cancer cell lines. This format should be used to present experimental data for this compound for clear comparison.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| Compound 3h | PKM2 | Enzyme Inhibition | 0.96 ± 0.18 | - | [6] |
| Compound 3K | PKM2 | Enzyme Inhibition | 2.95 ± 0.53 | - | [6] |
| Shikonin | PKM2 | Enzyme Inhibition | 1.73 | - | [3] |
| Tanshinone IIA | PKM2 (via miR-122) | Cell-based | 1.92 | Esophageal Cancer Cells | [7] |
| Suramin | PKM2 | Enzyme Inhibition | 33 | - | [7] |
| Silibinin | PKM2 | Enzyme Inhibition | 0.91 | - | [4] |
| Curcumin | PKM2 | Enzyme Inhibition | 1.12 | - | [4] |
| Resveratrol | PKM2 | Enzyme Inhibition | 3.07 | - | [4] |
| Ellagic acid | PKM2 | Enzyme Inhibition | 4.20 | - | [4] |
Experimental Protocols
Two common methods for measuring PKM2 activity in vitro are the Lactate Dehydrogenase (LDH)-coupled assay and the Kinase-Glo™ luminescent assay.[8] Both are suitable for determining the inhibitory potential of compounds like this compound.
PKM2 Lactate Dehydrogenase (LDH)-Coupled Enzyme Inhibition Assay
This assay measures the pyruvate produced by PKM2 by coupling its formation to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[8]
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate Dehydrogenase (LDH) enzyme
-
This compound (or other test inhibitor) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare working solutions of PEP, ADP, and NADH in assay buffer.
-
Prepare a working solution of recombinant PKM2 enzyme in assay buffer. Keep on ice.
-
Prepare a working solution of LDH in assay buffer.
-
-
Assay Setup:
-
Add 5 µL of the serially diluted this compound or control (assay buffer with DMSO) to the wells of a 96-well plate.
-
Add 20 µL of the PKM2 enzyme solution to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Prepare a master mix containing PEP, ADP, NADH, and LDH in assay buffer.
-
Add 25 µL of the master mix to each well to start the reaction. The final volume in each well should be 50 µL.
-
Final concentrations in the assay could be, for example: 200 µM PEP, 200 µM ADP, 200 µM NADH, and 200 U/mL LDH.[8]
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every minute for 20 minutes) at a constant temperature (e.g., 37°C).[8]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value of this compound.
-
PKM2 Kinase-Glo™ Luminescent Assay
This endpoint assay measures the amount of ATP produced by the PKM2 reaction using the Kinase-Glo™ reagent, which generates a luminescent signal proportional to the ATP concentration.[8]
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
This compound (or other test inhibitor) dissolved in DMSO
-
Kinase-Glo™ Luminescence Assay Kit (Promega)
-
96-well solid white microplate
-
Luminometer
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in 100% DMSO and create a serial dilution in assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare working solutions of PEP and ADP in assay buffer.
-
Prepare a working solution of recombinant PKM2 enzyme in assay buffer. Keep on ice.
-
-
Enzymatic Reaction:
-
Add 5 µL of the serially diluted this compound or control to the wells of a 96-well white plate.
-
Add 20 µL of the PKM2 enzyme solution to each well.
-
Incubate at room temperature for 20 minutes.
-
Prepare a master mix of PEP and ADP in assay buffer.
-
Add 25 µL of the master mix to each well to initiate the enzymatic reaction.
-
Incubate the plate at room temperature for a set time (e.g., 60 minutes).
-
-
Signal Detection:
-
Prepare the Kinase-Glo™ reagent according to the manufacturer's instructions.
-
Add 50 µL of the reconstituted Kinase-Glo™ reagent to each well to stop the PKM2 reaction and initiate the luminescent signal generation.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Plot the luminescent signal (proportional to ATP production) against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
PKM2 Signaling and Metabolic Pathway
Caption: PKM2 regulation of cancer cell metabolism and signaling.
Experimental Workflow for PKM2 Inhibition Assay
Caption: Workflow for in vitro PKM2 enzyme inhibition assay.
References
- 1. Pyruvate Kinase M2 is a PHD3-stimulated Coactivator for Hypoxia-Inducible Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate Kinase M2 Increases Angiogenesis, Neurogenesis, and Functional Recovery Mediated by Upregulation of STAT3 and Focal Adhesion Kinase Activities After Ischemic Stroke in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Kinetic Characterization and Inhibitor Screening of Pyruvate Kinase I From Babesia microti [frontiersin.org]
- 4. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular PKM2 induces cancer proliferation by activating the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. astx.com [astx.com]
Application Notes and Protocols for Pkm2-IN-3 Administration in Animal Models of Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability, is characterized by a complex pathophysiology involving excitotoxicity, oxidative stress, and a robust inflammatory response. Pyruvate kinase M2 (PKM2), a key enzyme in glycolysis, has emerged as a critical regulator of neuroinflammation following cerebral ischemia.[1][2] In the ischemic brain, PKM2 is upregulated and translocates to the nucleus in immune cells, such as neutrophils and microglia, where it promotes a pro-inflammatory phenotype.[1] This activity exacerbates secondary brain injury. Inhibition of PKM2, therefore, presents a promising therapeutic strategy to mitigate the damaging effects of post-stroke inflammation.
These application notes provide a comprehensive overview and detailed protocols for the administration of a PKM2 inhibitor, using Shikonin as a well-documented example, in a mouse model of transient middle cerebral artery occlusion (tMCAO), a common preclinical model of ischemic stroke. While the specific compound "Pkm2-IN-3" is noted, the available detailed in-vivo protocols for ischemic stroke models predominantly feature Shikonin, a known PKM2 inhibitor. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of PKM2 inhibitors in the context of ischemic stroke.
Mechanism of Action of PKM2 in Ischemic Stroke
Following an ischemic event, nuclear PKM2 levels are significantly elevated in neutrophils.[1] This nuclear translocation is a key step in promoting neutrophil hyperactivation and the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1] Mechanistically, nuclear PKM2 interacts with and promotes the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key transcription factor involved in inflammatory responses.[1][3][4] The activation of the PKM2/STAT3 axis contributes to the upregulation of inflammatory genes and subsequent neuronal damage. Furthermore, PKM2 has been implicated in activating the TLR4/MyD88/TRAF6 signaling pathway, another critical pathway in the innate immune response and neuroinflammation.[5]
By inhibiting the activity and nuclear translocation of PKM2, small molecule inhibitors can suppress these inflammatory cascades, leading to reduced infarct volume, decreased brain edema, and improved neurological outcomes in animal models of ischemic stroke.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative outcomes of PKM2 inhibition in animal models of ischemic stroke, primarily using Shikonin as the therapeutic agent.
Table 1: Effect of PKM2 Inhibition on Infarct Volume and Neurological Deficit
| Treatment Group | Dosage | Administration Route | Infarct Volume Reduction (%) | Neurological Score Improvement | Animal Model | Reference |
| Shikonin | 25 mg/kg | Intragastric gavage | Significant reduction vs. vehicle | Significantly improved vs. vehicle | Mouse (tMCAO) | [5] |
| Shikonin | 50, 25, 12.5 mg/kg | Intragastric gavage | Significant reduction vs. vehicle | Significantly decreased neurological deficit scores | Mouse (tMCAO) | [6] |
Table 2: Effect of PKM2 Inhibition on Pro-inflammatory Cytokine Levels
| Cytokine | Treatment Group | Dosage | Change in Cytokine Level | Tissue/Cell Type | Reference |
| TNF-α | Shikonin | 25 mg/kg | Significantly decreased | Ischemic Cortex (Mouse) | [5] |
| IL-1β | Myeloid-specific PKM2 knockout | N/A | Significantly reduced | Peripheral Neutrophils (Mouse) | [1] |
| IL-6 | Myeloid-specific PKM2 knockout | N/A | Significantly reduced | Peripheral Neutrophils (Mouse) | [1] |
Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model
This protocol describes the induction of focal cerebral ischemia in mice, a widely used model to mimic human ischemic stroke.[7][8]
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Isoflurane anesthesia system
-
Heating pad with rectal probe for temperature monitoring
-
Operating microscope or magnifying loupes
-
Micro-surgical instruments
-
6-0 silicon-coated monofilament
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the mouse with 1.5-2.0% isoflurane in a mixture of 70% N2O and 30% O2.
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Make a small incision in the ECA and insert a 6-0 silicon-coated monofilament.
-
Advance the monofilament through the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). This is typically 9-11 mm from the carotid bifurcation.
-
Confirm the occlusion by monitoring a >70% reduction in cerebral blood flow using a Laser Doppler flowmeter.
-
After 60 minutes of occlusion, withdraw the monofilament to allow for reperfusion.
-
Suture the incision and allow the mouse to recover in a warm cage.
Protocol 2: Preparation and Administration of PKM2 Inhibitor (Shikonin)
This protocol details the preparation and administration of Shikonin, a known PKM2 inhibitor, to mice following tMCAO.[5][6]
Materials:
-
Shikonin (powder)
-
Corn oil or other suitable vehicle
-
Oral gavage needles (22-gauge, ball-tipped)
-
Syringes
-
Vortex mixer
-
Scale
Procedure:
-
Preparation of Shikonin Solution:
-
Weigh the desired amount of Shikonin powder.
-
Suspend the Shikonin in corn oil to the desired concentration (e.g., for a 25 mg/kg dose in a 25g mouse with a gavage volume of 0.2 mL, the concentration would be 3.125 mg/mL).
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
-
Administration:
-
Administer Shikonin (e.g., 10, 25, or 50 mg/kg) or vehicle (corn oil) via intragastric gavage.[5][6]
-
Timing: One common regimen is to administer the inhibitor once daily for 3 days prior to surgery and one additional dose immediately after the operation.[5] Another approach involves administration three times before ischemia and once at 2 hours after the onset of ischemia.[6]
-
Protocol 3: Assessment of Neurological Deficit
Neurological function is assessed using a standardized scoring system to evaluate the extent of ischemic brain injury.
Materials:
-
Scoring sheet
Procedure:
-
At 24 hours post-tMCAO, evaluate each mouse using a 5-point neurological deficit scoring system:
-
0: No neurological deficit.
-
1: Failure to extend the left forepaw fully (a mild focal neurological deficit).
-
2: Circling to the left (a moderate focal neurological deficit).
-
3: Falling to the left (a severe focal neurological deficit).
-
4: No spontaneous walking and a depressed level of consciousness.
-
Protocol 4: Infarct Volume Measurement
Triphenyltetrazolium chloride (TTC) staining is used to visualize and quantify the infarct area in the brain.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital camera and image analysis software
Procedure:
-
At 24 or 48 hours post-tMCAO, euthanize the mouse and carefully remove the brain.
-
Chill the brain at -20°C for 20 minutes to firm the tissue.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution at 37°C for 30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture digital images of the stained sections.
-
Use image analysis software to quantify the infarct area in each slice. The total infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness.
Protocol 5: Measurement of Inflammatory Cytokines
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines in brain tissue or blood samples.
Materials:
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Microplate reader
-
Homogenizer
-
Lysis buffer
Procedure:
-
Collect brain tissue from the ischemic hemisphere or blood samples at a specified time point after tMCAO.
-
For brain tissue, homogenize the sample in lysis buffer and centrifuge to collect the supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: PKM2 signaling pathway in ischemic stroke.
Caption: Experimental workflow for evaluating this compound.
References
- 1. PKM2 promotes neutrophil activation and cerebral thromboinflammation: therapeutic implications for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TEPP-46 inhibits glycolysis to promote M2 polarization of microglia after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of PKM2-Mediated Immunometabolic Reprogramming on Development of Cytokine Storm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective effect of shikonin in experimental ischemic stroke: attenuated TLR4, p-p38MAPK, NF-κB, TNF-α and MMP-9 expression, up-regulated claudin-5 expression, ameliorated BBB permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shikonin protects mouse brain against cerebral ischemia/reperfusion injury through its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pkm2-IN-3 in Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pkm2-IN-3, an inhibitor of the M2 isoform of Pyruvate Kinase (PKM2), in cancer cell line experiments. This document outlines the mechanism of action of PKM2 in cancer, provides detailed protocols for key experimental assays, and presents data in a structured format to facilitate research and development.
Introduction to PKM2 in Cancer
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] In cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where cells preferentially utilize glycolysis for energy production even in the presence of oxygen.[1] PKM2 is a critical regulator of this metabolic reprogramming.[2][3] Unlike the constitutively active tetrameric PKM1 isoform found in most normal differentiated tissues, PKM2 can exist as a less active dimer.[1][4] The dimeric form of PKM2 is prevalent in tumor cells and leads to the accumulation of glycolytic intermediates, which are then shunted into biosynthetic pathways to support rapid cell proliferation.[1] Beyond its metabolic role, dimeric PKM2 can also translocate to the nucleus and act as a protein kinase and transcriptional coactivator, further promoting tumorigenesis.[2][4]
This compound: A PKM2 Kinase Inhibitor
This compound is a small molecule inhibitor of PKM2 kinase activity with a reported IC50 value of 4.1 μM in a cell-free assay.[2] By inhibiting PKM2, this compound is expected to disrupt the metabolic advantages conferred by high PKM2 expression in cancer cells, potentially leading to reduced cell proliferation and induction of cell death. Its effects are thought to be mediated through the inhibition of glycolysis and the NLRP3 inflammasome.[2]
Quantitative Data Summary
While specific anti-proliferative IC50 values for this compound across a wide range of cancer cell lines are not extensively published, the following table provides a template for researchers to generate and present their own data. For reference, IC50 values for other PKM2 inhibitors are included to provide an expected range of efficacy.
| Cell Line | Cancer Type | PKM2 Inhibitor | IC50 (µM) | Reference |
| RAW264.7 | Macrophage | This compound | 5.2 (TNF-α release) | [2] |
| HCT116 | Colorectal Cancer | Compound 3K | 0.18 | [3] |
| HeLa | Cervical Cancer | Compound 3K | 0.29 | [3] |
| H1299 | Lung Cancer | Compound 3K | 1.56 | [3] |
| T24 | Bladder Cancer | THP | 0.147 | [5] |
| UMUC3 | Bladder Cancer | THP | 0.247 | [5] |
Researchers should determine the IC50 of this compound for their specific cancer cell lines of interest using the cell viability protocol provided below.
Key Experimental Protocols
The following are detailed protocols for essential experiments to characterize the effects of this compound on cancer cell lines. Note: Optimal concentrations of this compound and incubation times should be determined empirically for each cell line.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample. This protocol can be used to assess the effect of this compound on the expression levels of PKM2 and key proteins in related signaling pathways, such as the AKT/mTOR pathway.
Protocol:
-
Cell Lysis: Treat cells with this compound at the desired concentrations for the appropriate time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PKM2, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.
Protocol:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Signaling Pathway of PKM2 in Cancer
Caption: Signaling pathway of PKM2 in cancer and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for evaluating the effects of this compound on cancer cells.
Logical Relationship of PKM2 Inhibition
Caption: Logical flow from PKM2 inhibition to cellular outcomes in cancer cells.
References
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
Pkm2-IN-3: Application Notes and Protocols for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway that has emerged as a key regulator of neuroinflammation. In glial cells, particularly microglia, PKM2 is upregulated and plays a pivotal role in the metabolic switch to aerobic glycolysis. This metabolic reprogramming is characteristic of the pro-inflammatory (M1) phenotype, leading to the production and release of inflammatory cytokines and contributing to the pathogenesis of various neurological disorders. Pkm2-IN-3 is a small molecule inhibitor of PKM2 kinase activity, offering a valuable tool for studying the role of PKM2 in neuroinflammation and for assessing the therapeutic potential of PKM2 inhibition. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of neuroinflammation.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects by directly inhibiting the enzymatic activity of PKM2.[1][2] This inhibition leads to a reduction in aerobic glycolysis and a subsequent decrease in the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[1][3] By modulating the metabolic state of immune cells like microglia, this compound can suppress the production and release of pro-inflammatory cytokines such as TNF-α.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available research.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| PKM2 Kinase Inhibition (IC50) | Cell-free assay | 4.1 μM | [1] |
| TNF-α Release Inhibition (IC50) | LPS-stimulated RAW264.7 macrophages | 5.2 μM | [1] |
| Cytotoxicity (CC50) | RAW264.7 macrophages | 43.6 μM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| LPS-induced neuroinflammation in mice | 1 and 10 mg/kg, i.p., daily for 3 days | Reversal of behavioral changes | [1] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) in rats | 1 and 10 mg/kg, i.v., at 4 and 24 hours post-ischemia | Reduced infarct volume and improved neurological deficits | [1] |
Signaling Pathway
The diagram below illustrates the central role of PKM2 in neuroinflammation and the inhibitory action of this compound.
Caption: PKM2 signaling in neuroinflammation and its inhibition by this compound.
Experimental Protocols
In Vitro Protocol: Inhibition of TNF-α Release in Macrophages
This protocol describes the procedure to assess the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced TNF-α release in the RAW264.7 macrophage cell line.
Materials:
-
RAW264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
LPS (from E. coli O111:B4)
-
This compound (dissolved in DMSO)
-
TNF-α ELISA kit
-
96-well cell culture plates
Workflow Diagram:
Caption: Workflow for in vitro analysis of this compound's effect on TNF-α release.
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium and pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: After pre-treatment, add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes and carefully collect the supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
In Vivo Protocol: LPS-Induced Neuroinflammation Mouse Model
This protocol outlines the use of this compound in a mouse model of LPS-induced neuroinflammation to assess its effects on behavior.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
LPS (from E. coli O111:B4)
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 10% Tween 80)
-
Open field test apparatus
Workflow Diagram:
Caption: Workflow for in vivo assessment of this compound in an LPS-induced neuroinflammation model.
Procedure:
-
Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.
-
Drug Administration: Randomly divide the mice into three groups: Vehicle + LPS, this compound (1 mg/kg) + LPS, and this compound (10 mg/kg) + LPS. Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for three consecutive days.
-
LPS Injection: On the third day, 30 minutes after the final this compound or vehicle injection, administer LPS (e.g., 0.5 mg/kg, i.p.) to all mice.
-
Behavioral Testing: 24 hours after the LPS injection, perform the open field test to assess locomotor activity and anxiety-like behavior. Record parameters such as total distance traveled, time spent in the center, and rearing frequency.
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
-
Optional Tissue Collection: Following the behavioral tests, mice can be euthanized, and brain tissue can be collected for further analysis, such as measuring cytokine levels by ELISA or performing immunohistochemistry for microglial activation markers.
Concluding Remarks
This compound is a valuable research tool for investigating the role of PKM2-mediated metabolic reprogramming in neuroinflammation. The protocols provided herein offer a starting point for researchers to explore the effects of this inhibitor in relevant in vitro and in vivo models. As with any experimental work, it is recommended to optimize concentrations, time points, and specific readouts for your particular experimental setup and research question.
References
Pkm2-IN-3 for Inducing Metabolic Stress in Cultured Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In many cancer cells, PKM2 is predominantly found in a less active dimeric form, which slows down the final step of glycolysis. This metabolic bottleneck results in the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways, supporting rapid cell proliferation. Pkm2-IN-3 is a small molecule inhibitor of PKM2 kinase activity with an IC50 of 4.1 μM.[1][2] By inhibiting PKM2, this compound disrupts the metabolic balance in cancer cells, leading to metabolic stress, reduced cell proliferation, and in some cases, cell death. These application notes provide detailed protocols for utilizing this compound to induce metabolic stress in cultured cells and methods to quantify the resulting metabolic changes.
Mechanism of Action
This compound targets the kinase activity of PKM2, leading to a reduction in the conversion of PEP to pyruvate. This inhibition disrupts the normal glycolytic flux, causing a state of metabolic stress characterized by:
-
Altered Glucose Metabolism: A decrease in the rate of glycolysis.
-
Reduced Lactate Production: A consequence of the decreased glycolytic rate.
-
Changes in Cellular Respiration: A potential shift in the balance between glycolysis and mitochondrial respiration.
-
Induction of Apoptosis and Autophagy: Cellular stress responses to metabolic disruption.
The inhibition of PKM2 by compounds like this compound has been shown to affect key signaling pathways involved in cell metabolism and survival, including the PI3K/Akt/mTOR and HIF-1α pathways.
Data Presentation
This compound Inhibitory Activity
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PKM2 Kinase Activity) | 4.1 μM | Cell-free | [1][2] |
| IC50 (TNF-α release) | 5.2 μM | RAW264.7 macrophages | [1][2] |
| CC50 (Cytotoxicity) | 43.6 μM | RAW264.7 macrophages | [1][2] |
Representative Effects of PKM2 Inhibition on Cellular Metabolism
Table 1: Effect of PKM2 Knockdown on Glycolysis in Various Cancer Cell Lines
| Cell Line | Change in Glucose Consumption | Change in Lactate Production |
| HeLa | No significant change | ~10% reduction |
| A549 | No significant change | No significant change |
| MGC80-3 | No significant change | No significant change |
| SK-HEP-1 | No significant change | No significant change |
| RKO | No significant change | No significant change |
Data adapted from a study on PKM2 knockdown, indicating that in some cell lines, compensatory mechanisms may maintain overall glycolytic rates despite reduced PKM2 activity.[3]
Table 2: Effect of a PKM2 Inhibitor (Compound 3K) on Glycolytic Function in SK-OV-3 Ovarian Cancer Cells
| Parameter | Effect of Compound 3K |
| ECAR (Extracellular Acidification Rate) | Concentration-dependent decrease |
| Glycolysis | Reduced |
| Glycolytic Capacity | Reduced |
This table illustrates the expected impact of a specific PKM2 inhibitor on glycolytic function as measured by a Seahorse XF Analyzer.
Experimental Protocols
Protocol 1: Induction of Metabolic Stress with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce metabolic stress.
Materials:
-
This compound (stock solution in DMSO)
-
Cultured cells of interest (e.g., HeLa, A549, SK-OV-3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., trypan blue)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 1 µM to 50 µM, bracketing the known IC50 and CC50 values. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. For metabolic assays, a 24-hour incubation is a common starting point. For signaling pathway analysis, shorter time points (e.g., 1, 6, 12, 24 hours) may be appropriate.
-
Harvesting and Analysis: After incubation, proceed with the desired downstream analysis as described in the following protocols.
Protocol 2: Measurement of Glucose Uptake
This protocol uses a commercially available glucose uptake assay kit.
Materials:
-
This compound treated cells (from Protocol 1)
-
Glucose-free culture medium
-
2-Deoxyglucose (2-DG)
-
Cell lysis buffer
-
Glucose uptake assay kit
-
Plate reader
Procedure:
-
After treatment with this compound, wash the cells twice with warm PBS.
-
Starve the cells by incubating them in glucose-free medium for 1-2 hours.
-
Add 2-DG to the medium at a final concentration of 0.1-1 mM and incubate for 20-30 minutes.
-
Wash the cells three times with ice-cold PBS to stop the uptake of 2-DG.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Measure the intracellular 2-DG-6-phosphate concentration using the provided reagents and a plate reader.
-
Normalize the glucose uptake to the total protein concentration of each sample.
Protocol 3: Measurement of Lactate Production
This protocol uses a commercially available lactate assay kit.
Materials:
-
This compound treated cells (from Protocol 1)
-
Culture medium from treated cells
-
Lactate assay kit
-
Plate reader
Procedure:
-
After the desired incubation time with this compound, collect the cell culture medium.
-
Centrifuge the medium to remove any detached cells or debris.
-
Use the supernatant to measure the lactate concentration according to the manufacturer's protocol of the lactate assay kit.
-
Count the number of cells in each well to normalize the lactate production per cell.
Protocol 4: Analysis of Cellular Respiration and Glycolysis (Seahorse XF Assay)
This protocol provides a general workflow for using a Seahorse XF Analyzer to measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
Materials:
-
This compound
-
Seahorse XF cell culture plates
-
Seahorse XF assay medium
-
Seahorse XF Calibrant
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Glycolysis stress test compounds (e.g., glucose, oligomycin, 2-DG)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 hours) in a standard incubator.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
One hour before the assay, remove the cell culture medium and replace it with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Place the cell plate in a non-CO2 incubator at 37°C for one hour to allow the cells to equilibrate.
-
-
Seahorse XF Analysis:
-
Load the prepared mitochondrial or glycolysis stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure baseline OCR and ECAR, followed by sequential injections of the stressor compounds to determine key metabolic parameters.
-
-
Data Analysis: Analyze the OCR and ECAR data to determine parameters such as basal respiration, maximal respiration, ATP-linked respiration, proton leak, basal glycolysis, and glycolytic capacity.
Protocol 5: Western Blot Analysis of Signaling Pathways
This protocol outlines the procedure for examining the effect of this compound on the Akt/mTOR and HIF-1α signaling pathways.
Materials:
-
This compound treated cells (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control like β-actin.
Mandatory Visualizations
Caption: this compound inhibits the less active dimeric form of PKM2, disrupting glycolysis.
Caption: Workflow for studying metabolic stress induced by this compound.
Caption: this compound impacts key cell signaling pathways.
References
Application Notes and Protocols for Pkm2-IN-3 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Pkm2-IN-3, a selective inhibitor of Pyruvate Kinase M2 (PKM2), in primary neuron cultures. This document outlines the mechanism of action, protocols for experimental setups, and expected outcomes based on current scientific literature.
Introduction to this compound
This compound is a potent inhibitor of the kinase activity of PKM2, with an IC50 value of 4.1 μM.[1] PKM2 is a key glycolytic enzyme that is increasingly recognized for its role in neuroinflammation and neuronal cell fate.[2][3] Inhibition of PKM2 by this compound has shown anti-neuroinflammatory effects by modulating PKM2-mediated glycolysis and NLRP3 inflammasome activation.[1] This makes this compound a valuable tool for investigating the role of metabolic reprogramming in neurological disorders and for exploring potential therapeutic interventions.
Mechanism of Action
Pyruvate Kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In neuronal cells, PKM2 activity influences not only energy metabolism but also a range of signaling pathways implicated in inflammation, apoptosis, and cell survival.[2][4][5]
This compound exerts its effects by directly inhibiting the kinase activity of PKM2. This inhibition leads to a reduction in aerobic glycolysis and can modulate downstream signaling cascades. Key pathways affected by PKM2 inhibition in neurons include:
-
NLRP3 Inflammasome Pathway: PKM2 can promote the activation of the NLRP3 inflammasome, a key component of the innate immune response that can be detrimental in neuroinflammatory conditions.[3][6][7] this compound can suppress this activation.[1]
-
STAT3 Signaling: PKM2 can translocate to the nucleus and act as a protein kinase, phosphorylating STAT3, a transcription factor involved in cell proliferation and inflammation.[8][9]
-
HIF-1α Signaling: Under hypoxic conditions, PKM2 can interact with and stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of cellular response to low oxygen.[10][11]
-
Akt/mTOR Pathway: The Akt/mTOR pathway, crucial for cell survival and growth, can be modulated by PKM2 activity.[2][12]
Quantitative Data Summary
The following tables summarize quantitative data from studies on PKM2 inhibitors in neuronal contexts. While specific data for this compound in primary neuron cultures is not yet widely published, the data from analogous PKM2 inhibitors like Shikonin can provide an expected range of effective concentrations and outcomes.
Table 1: In Vitro Efficacy of PKM2 Inhibitors
| Compound | Cell Type | Assay | Concentration Range | Outcome | Reference |
| This compound | - | PKM2 Kinase Inhibition | 0.1 - 100 µM | IC50 = 4.1 µM | [1] |
| Shikonin | Primary Cortical Neurons | Cell Viability (Glutamate-induced excitotoxicity) | 0.1 - 1 µM | Increased cell viability | [13] |
| Shikonin | PC12 (neuronal-like) cells | Apoptosis (6-OHDA-induced) | 10 - 50 nM | Reduced apoptosis | [14] |
| Shikonin | Human Umbilical Cord Mesenchymal Stem Cells (under OGD) | Cell Viability (CCK-8) | 0.2 - 1.6 µM | Optimal protection at 0.8 µM | [15] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| LPS-induced mice | 1, 10 mg/kg | i.p. | Daily for 3 days | Reversed behavioral changes | [1] |
| tMCAO rats | 1, 10 mg/kg | i.v. | 4 and 24 hours post-ischemia | Reduced infarct volume, improved neurological deficits | [1] |
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Papain solution (20 units/mL) with DNase I (100 µg/mL)
-
Trypsin inhibitor (e.g., ovomucoid)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine (PDL) coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Plate Coating: Coat culture surfaces with PDL (50 µg/mL in sterile water) overnight at 37°C. The following day, wash plates three times with sterile water and allow them to dry.
-
Dissection: Euthanize the pregnant rat according to approved institutional protocols. Dissect the E18 embryos and place them in ice-cold HBSS.
-
Cortical Tissue Isolation: Under a dissecting microscope, carefully remove the cortices from the embryonic brains and place them in a fresh dish of ice-cold HBSS.
-
Enzymatic Digestion: Mince the cortical tissue and transfer it to a 15 mL conical tube. Replace the HBSS with pre-warmed papain solution and incubate at 37°C for 15-20 minutes with gentle agitation every 5 minutes.
-
Inhibition and Dissociation: Carefully remove the papain solution and add an equal volume of trypsin inhibitor. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in pre-warmed Neurobasal medium and count the viable cells using a hemocytometer. Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) on the PDL-coated surfaces.
-
Culture Maintenance: Incubate the neurons at 37°C in a humidified atmosphere of 5% CO2. Perform a half-media change every 3-4 days.
Protocol 2: this compound Treatment and Viability Assay
This protocol outlines the treatment of primary neurons with this compound and assessment of cell viability.
Materials:
-
Primary neuron cultures (e.g., DIV 7-10)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neurobasal medium
-
Cell viability assay reagent (e.g., MTT, PrestoBlue, or LDH assay kit)
-
Plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in Neurobasal medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Induce Neuronal Injury (Optional): To assess the neuroprotective effects of this compound, an injury model can be introduced. For example, to model excitotoxicity, treat neurons with glutamate (e.g., 50-100 µM) for a specified duration.
-
Treatment: Remove half of the culture medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Following the incubation period, perform a cell viability assay according to the manufacturer's instructions. For example, for an MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Normalize the viability data to the vehicle-treated control group and plot the results to determine the dose-response effect of this compound.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol describes how to assess the effect of this compound on key signaling proteins.
Materials:
-
Primary neuron cultures treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-NLRP3, anti-cleaved Caspase-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways
Caption: PKM2 signaling pathways in neurons.
Experimental Workflow
Caption: Experimental workflow for this compound treatment.
Logical Relationship
Caption: Logical flow of this compound's neuroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. The Activation of PKM2 Induces Pyroptosis in Hippocampal Neurons via the NLRP3/Caspase‐1/GSDMD Pathway in Neonatal Rats With Hypoxic‐Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PKM2-dependent glycolysis promotes NLRP3 and AIM2 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKM2-dependent glycolysis promotes NLRP3 and AIM2 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKM2 is involved in neuropathic pain by regulating ERK and STAT3 activation in rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKM2 is involved in neuropathic pain by regulating ERK and STAT3 activation in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Pyruvate Kinase M2 (PKM2) Gene Deletion on Astrocyte-Specific Glycolysis and Global Cerebral Ischemia-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of HIF-1α/PKM2 axis correlates to biological and clinical significance in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 14. researchgate.net [researchgate.net]
- 15. Shikonin regulates autophagy via the AMPK/mTOR pathway and reduces apoptosis of human umbilical cord mesenchymal stem cells to improve survival in tissues surrounding brain contusion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pkm2-IN-3 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Pkm2-IN-3. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual aids to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture absorbed by hygroscopic DMSO.[1]
Q2: What is the solubility of this compound in DMSO?
A2: this compound has a high solubility in DMSO, reaching up to 200 mg/mL (591.02 mM). However, achieving this concentration may require sonication.[1] For a similar compound, a solubility of at least 34.5 mg/mL has been reported in DMSO with gentle warming.
Q3: Can I store this compound in solution?
A3: Yes, this compound stock solutions in DMSO can be stored for future use. For optimal stability, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles.
Q4: How should I prepare working solutions for in vitro cell-based assays?
A4: To prepare a working solution for in vitro assays, the DMSO stock solution should be diluted in your cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity.[1] To prevent precipitation, it is recommended to perform a stepwise dilution.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of the M2 isoform of pyruvate kinase (PKM2).[2] It exhibits anti-neuroinflammatory effects by inhibiting PKM2-mediated glycolysis and the subsequent activation of the NLRP3 inflammasome.[2]
Solubility and Formulation Data
The following tables provide a summary of the solubility and formulation data for this compound.
| Solvent | Solubility | Notes |
| DMSO | 200 mg/mL (591.02 mM)[1] | Requires sonication. Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can reduce solubility.[1] |
| In Vivo Formulation | Composition | Solubility | Preparation Notes |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3] | ≥ 5 mg/mL (14.78 mM)[3] | Add each solvent sequentially. If precipitation occurs, heating and/or sonication can be used to aid dissolution. Prepare fresh on the day of use.[3] |
| Formulation 2 | 10% DMSO, 90% Corn oil[2] | - | Mix the DMSO stock solution with corn oil. |
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound.
Issue 1: this compound precipitates out of solution upon dilution in aqueous media.
-
Cause: Rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer or cell culture medium.
-
Solution:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[1] This gradual change in solvent composition can help maintain solubility.
-
Pre-mixing Media with DMSO: Before adding the this compound stock, add a small amount of DMSO to the aqueous media to create a co-solvent environment. Then, add the concentrated compound stock to this mixture with gentle vortexing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining solubility, ideally below 0.5% for cell-based assays.[1]
-
Warming: Gently warming the solution can sometimes help redissolve small amounts of precipitate. However, be cautious about the temperature stability of the compound and other components in your assay.
-
Issue 2: Variability in experimental results between different batches of this compound solution.
-
Cause: Degradation of the compound in solution due to improper storage or repeated freeze-thaw cycles. The use of hygroscopic DMSO can also lead to inconsistent stock concentrations.
-
Solution:
-
Fresh DMSO: Always use fresh, anhydrous DMSO to prepare your stock solutions.[1]
-
Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Proper Storage: Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
-
Issue 3: Observed cellular toxicity in control wells (vehicle only).
-
Cause: The concentration of DMSO in the final working solution is too high for the specific cell line being used.
-
Solution:
-
Optimize DMSO Concentration: Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line.
-
Reduce DMSO in Working Solution: Adjust your dilution scheme to ensure the final DMSO concentration is below the toxic threshold, typically less than 0.5%.[1]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening.
-
Add fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium from your DMSO stock solution. Remember to perform a stepwise dilution to avoid precipitation and to keep the final DMSO concentration consistent and below 0.5% across all wells, including the vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: TNF-α Release Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[4]
-
The next day, pre-treat the cells with various concentrations of this compound (prepared by diluting the DMSO stock in culture medium as described above) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL.[4]
-
Incubate the plate for 6-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 4: In Vivo Formulation Preparation
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300, Tween-80, and saline to the DMSO solution, vortexing gently after each addition to ensure a homogenous mixture. The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
If any precipitation is observed, gently warm the solution and/or sonicate until it becomes clear.[3]
-
This formulation should be prepared fresh on the day of administration.[3]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits PKM2, leading to reduced glycolysis and subsequent suppression of NLRP3 inflammasome activation, thereby mitigating neuroinflammation.
Experimental Workflow for In Vitro Assay
Caption: A generalized workflow for conducting in vitro experiments with this compound, from preparation to data analysis.
Troubleshooting Logic for Precipitation Issues
Caption: A decision tree to troubleshoot precipitation issues when preparing this compound working solutions.
References
Technical Support Center: Optimizing Pkm2-IN-3 Concentration for Cell Culture
Welcome to the technical support center for Pkm2-IN-3, a selective inhibitor of Pyruvate Kinase M2 (PKM2). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful application of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as compound 3K, is a specific inhibitor of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in the glycolytic pathway.[1][2] By inhibiting PKM2, this compound disrupts aerobic glycolysis, a metabolic hallmark of many cancer cells known as the Warburg effect.[1] This disruption leads to a decrease in cancer cell proliferation and can induce autophagic cell death and apoptosis.[1][2] this compound has been shown to modulate the Akt/AMPK/mTOR signaling pathway.[1]
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is cell-line dependent. Based on published data, a good starting point for cytotoxicity and proliferation assays is a concentration range of 0.1 µM to 10 µM.[2][3] For initial screening, a dose-response experiment is highly recommended to determine the IC50 value for your specific cell line.
Q3: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO. The stock solution can be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: Is this compound selective for PKM2 over other PKM isoforms?
Yes, this compound has demonstrated selectivity for PKM2 over the PKM1 isoform. One study reported an IC50 ratio (PKM1/PKM2) of 5.7, indicating a higher potency for PKM2.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect at expected concentrations. | 1. Cell line insensitivity: The cell line may not be reliant on PKM2 for survival or may have compensatory metabolic pathways. 2. Incorrect concentration: Errors in dilution or calculation. 3. Compound degradation: Improper storage or handling of the this compound stock solution. | 1. Confirm PKM2 expression in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive to PKM2 inhibition (e.g., SK-OV-3, HCT116, HeLa). 2. Double-check all calculations and ensure accurate pipetting. Prepare fresh dilutions from a new stock aliquot. 3. Prepare a fresh stock solution of this compound. Ensure it is stored correctly and protected from light. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects in multi-well plates: Evaporation from wells on the outer edges of the plate can concentrate the compound. 3. Incomplete dissolution of this compound: Precipitates of the compound can lead to inconsistent concentrations. | 1. Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between plating each row. 2. Avoid using the outermost wells of the plate for experiments. Fill these wells with sterile PBS or media to maintain humidity. 3. Ensure the this compound stock solution is fully dissolved before preparing working solutions. Briefly vortex and visually inspect for any precipitates. |
| Observed cytotoxicity is much higher than expected. | 1. DMSO toxicity: High concentrations of DMSO can be toxic to cells. 2. Off-target effects: At higher concentrations, the inhibitor may affect other kinases or cellular processes. | 1. Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v), and ideally below 0.1%. Include a vehicle control (DMSO alone) in your experiments. 2. Perform a dose-response curve to identify the optimal concentration range. Consider using a structurally different PKM2 inhibitor as a comparison. |
| Difficulty in reproducing results. | 1. Variability in cell culture conditions: Changes in media, serum, or incubator conditions can affect cell metabolism and drug response. 2. Cell passage number: High passage numbers can lead to genetic and phenotypic drift. | 1. Maintain consistent cell culture practices. Use the same batch of media and serum for a set of experiments. 2. Use cells with a low and consistent passage number for all experiments. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound (Compound 3K) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | Antiproliferative | 0.18 - 1.56 | [3] |
| HeLa | Cervical Cancer | Antiproliferative | 0.18 - 1.56 | [3] |
| H1299 | Non-small cell lung cancer | Antiproliferative | 0.18 - 1.56 | [3] |
| LNCaP | Prostate Cancer | Pyruvate Kinase Inhibition | 2.95 ± 0.53 | [2] |
| SK-OV-3 | Ovarian Adenocarcinoma | Cytotoxicity (MTT) | Not explicitly stated, but significant effects observed at 1-15 µM | [1] |
| In vitro (cell-free) | - | PKM2 Kinase Inhibition | 2.95 | [3] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from a study on SK-OV-3 cells.[1]
Materials:
-
This compound (Compound 3K)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1, 0.5, 1, 2.5, 5, 10, and 15 µM. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Signaling Pathway Proteins
This protocol is a general guideline for assessing the effect of this compound on the Akt/AMPK/mTOR pathway.
Materials:
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKM2, anti-p-Akt, anti-Akt, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Metabolic Flux Analysis (Seahorse XF Glycolysis Stress Test)
This protocol provides a method to assess the effect of this compound on cellular glycolysis by measuring the extracellular acidification rate (ECAR).[1]
Materials:
-
This compound
-
Seahorse XF96 cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with L-glutamine
-
Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)
-
Seahorse XFe96 or XFp Analyzer
Procedure:
-
Seed cells in a Seahorse XF96 microplate at an optimized density for your cell line.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
The following day, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator for at least 1 hour.
-
Replace the growth medium with Seahorse XF Base Medium supplemented with L-glutamine and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
During the incubation, treat the cells with the desired concentrations of this compound or vehicle control.
-
Load the injector ports of the sensor cartridge with glucose, oligomycin, and 2-DG.
-
Place the cell plate in the Seahorse analyzer and perform the Glycolysis Stress Test.
-
Analyze the data to determine key glycolytic parameters such as glycolysis, glycolytic capacity, and glycolytic reserve.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Potential off-target effects of Pkm2-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Pkm2-IN-3 effectively. The information is designed to help anticipate and address potential issues related to off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of the kinase activity of Pyruvate Kinase M2 (PKM2). It has an IC50 value of 4.1 μM in cell-free assays.[1] By inhibiting PKM2, this compound can modulate metabolic pathways, such as glycolysis, and has been shown to exhibit anti-neuroinflammatory effects by inhibiting PKM2-mediated glycolysis and NLRP3 activation.[1]
Q2: What are the known cellular effects of this compound?
In cellular assays, this compound has been shown to inhibit the release of TNF-α from LPS-stimulated RAW264.7 macrophages with an IC50 of 5.2 μM.[1] It has a reported CC50 (50% cytotoxic concentration) of 43.6 μM in the same cell line.[1]
Q3: Are there any known off-target effects of this compound?
Currently, there is no publicly available, comprehensive selectivity profile (e.g., a kinome scan) specifically for this compound. Therefore, its interactions with other kinases and cellular proteins have not been fully characterized. It is crucial for researchers to empirically determine the selectivity of this compound within their experimental system.
Q4: How does this compound compare to other PKM2 inhibitors?
Several other small molecule inhibitors of PKM2 have been identified, such as Compound 3K and shikonin.[2][3] For some of these compounds, selectivity has been assessed against other PKM isoforms. For instance, Compound 3K shows a 5.7-fold higher selectivity for PKM2 over PKM1.[2] The selectivity of this compound against other PKM isoforms (PKM1, PKL, and PKR) has not been reported and should be determined experimentally.
Troubleshooting Guide
Unexpected Phenotypes or Conflicting Data
Problem: My experimental results with this compound are inconsistent with PKM2 knockdown (e.g., using siRNA) or do not align with the expected phenotype based on PKM2's known functions.
Possible Cause: This could be due to off-target effects of this compound, where the compound interacts with other cellular proteins besides PKM2, leading to unforeseen biological consequences.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Cellular Thermal Shift Assay (CETSA): This technique can verify that this compound is binding to PKM2 in your cellular model.[4][5][6][7][8] A thermal shift in the melting temperature of PKM2 upon treatment with this compound indicates direct target engagement.
-
PKM2 Activity Assay in Cell Lysates: Treat cells with this compound, lyse the cells, and measure the pyruvate kinase activity in the lysate. A dose-dependent decrease in activity would support on-target inhibition.
-
-
Assess Selectivity Against Other PKM Isoforms:
-
Perform in vitro kinase assays using recombinant PKM1, PKL, and PKR proteins to determine the IC50 of this compound for each isoform. This will reveal the selectivity of the compound within the pyruvate kinase family.
-
-
Broad Kinase Selectivity Profiling:
-
Control Experiments:
-
Use a Structurally Unrelated PKM2 Inhibitor: Compare the phenotype induced by this compound with that of another known PKM2 inhibitor with a different chemical scaffold (e.g., shikonin). If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: In a PKM2-knockout or knockdown cell line, the effects of this compound should be significantly diminished if they are on-target.
-
Data Summary Tables
Table 1: In Vitro Activity of this compound
| Target/Assay | IC50 / CC50 | Source |
| PKM2 Kinase Activity | 4.1 μM | [1] |
| TNF-α Release (RAW264.7) | 5.2 μM | [1] |
| Cytotoxicity (RAW264.7) | 43.6 μM | [1] |
Table 2: Comparison of Selectivity for other PKM2 Inhibitors (for reference)
| Compound | IC50 (PKM1) / IC50 (PKM2) | Source |
| Compound 3K | 5.7 | [2] |
| Shikonin | 1.5 | [2] |
Experimental Protocols
Protocol 1: In Vitro PKM2 Kinase Inhibition Assay (LDH-Coupled)
This assay measures the pyruvate produced by PKM2, which is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 protein
-
This compound
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
384-well UV-transparent plates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 384-well plate, add this compound at various concentrations. Include a DMSO-only control.
-
Add recombinant PKM2 protein to each well and incubate for 15-20 minutes at room temperature.
-
Prepare a reaction mixture containing PEP, ADP, NADH, and LDH in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the absorbance at 340 nm every 60 seconds for 30-60 minutes using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value for this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a simplified version for Western blot-based detection.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-PKM2 antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound or vehicle (DMSO) for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble PKM2 in each sample by Western blotting.
-
A shift in the thermal denaturation curve of PKM2 in the presence of this compound indicates target engagement.
Visualizations
Caption: Overview of PKM2 regulation and function.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pkm2-IN-3 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the pyruvate kinase M2 (PKM2) inhibitor, Pkm2-IN-3. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental outcomes.
Quantitative Data Summary
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms.
Table 1: Storage of Solid this compound
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | Up to 2 years | Keep the vial tightly sealed. |
| Short-term Storage | 4°C | Not specified | For brief periods before use. |
Table 2: Storage of this compound Stock Solutions in DMSO
| Concentration | Temperature | Duration | Notes |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution | 4°C | Up to 2 weeks | Prepare fresh from stock solution for short-term use. |
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during experiments with this compound.
Question: My this compound powder won't dissolve in DMSO. What should I do?
Answer: this compound is soluble in DMSO. If you are experiencing solubility issues, consider the following:
-
Hygroscopic DMSO: DMSO can absorb moisture from the air, which can reduce its solvating power. Use freshly opened, anhydrous DMSO for preparing your stock solution.
-
Ultrasonic Treatment: Gentle sonication can aid in the dissolution of the compound.
-
Warming: Gentle warming of the solution may also help. However, avoid excessive heat to prevent degradation.
Question: I am seeing inconsistent results in my cell-based assays. What could be the cause?
Answer: Inconsistent results can stem from several factors related to the handling of this compound:
-
Stock Solution Stability: Ensure your stock solution is stored correctly and has not exceeded its recommended storage duration. Repeated freeze-thaw cycles can lead to degradation. Prepare single-use aliquots to maintain compound integrity.
-
Stability in Aqueous Media: The stability of this compound in aqueous solutions like cell culture media has not been extensively reported. It is best practice to prepare working solutions fresh from a DMSO stock just before each experiment. Avoid storing the compound in aqueous buffers for extended periods.
-
Cell Seeding Density: The density at which you seed your cells can influence their metabolic state and response to inhibitors. Optimize cell seeding density for your specific cell line and assay duration to ensure consistent and reproducible results.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.
Question: How can I be sure that the observed effects are due to PKM2 inhibition and not off-target effects?
Answer: This is a critical consideration for any small molecule inhibitor study. Here are some strategies to validate the specificity of this compound's effects:
-
Use of Controls: Include appropriate controls in your experiments. This includes a vehicle control (DMSO) and potentially a negative control compound that is structurally similar but inactive against PKM2.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a this compound-resistant mutant of PKM2. If the observed phenotype is reversed, it provides strong evidence for on-target activity.
-
Direct Measurement of PKM2 Activity: Measure the enzymatic activity of PKM2 in cell lysates after treatment with this compound to confirm that the inhibitor is engaging its target at the cellular level.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro PKM2 Enzyme Inhibition Assay (Coupled LDH Assay)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant PKM2. The production of pyruvate is coupled to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 protein
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
ADP
-
NADH
-
Lactate Dehydrogenase (LDH)
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 2X stock solution of the assay components in Assay Buffer: 2 mM PEP, 2 mM ADP, 0.3 mM NADH, and 10 units/mL LDH.
-
Prepare a 2X stock solution of recombinant PKM2 in Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point is 10 nM.
-
Prepare a serial dilution of this compound in DMSO. Then, dilute these solutions in Assay Buffer to create 4X working solutions. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Setup:
-
Add 25 µL of the 4X this compound working solutions or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the 2X PKM2 stock solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the 2X assay components stock solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin measuring the decrease in absorbance at 340 nm every minute for 15-30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Measure Proliferation:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of proliferation).
-
Visualizations
PKM2 Signaling Pathway
Caption: Regulation and downstream effects of PKM2 activity.
Experimental Workflow for this compound Cellular Assay
How to minimize Pkm2-IN-3 toxicity in cell lines
Welcome to the technical support center for Pkm2-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell line experiments while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Pyruvate Kinase M2 (PKM2), an enzyme that plays a critical role in cancer cell metabolism. PKM2 is the final rate-limiting enzyme in glycolysis and exists in two main forms: a highly active tetramer and a less active dimer.[1] In many cancer cells, the dimeric form is predominant and contributes to the "Warburg effect," where cancer cells favor aerobic glycolysis over oxidative phosphorylation.[2] This metabolic shift allows for the redirection of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation.[3][4] this compound specifically inhibits the kinase activity of PKM2, with a reported IC50 of 4.1 μM.[5] By inhibiting PKM2, this compound can disrupt the metabolic advantages of cancer cells, leading to reduced proliferation and cell death.
Q2: What are the typical signs of this compound toxicity in cell lines?
Observed toxic effects of PKM2 inhibitors like this compound in cell lines typically manifest as:
-
Reduced Cell Viability and Proliferation: A dose-dependent decrease in the number of viable cells is a primary indicator of toxicity.
-
Induction of Apoptosis: this compound and similar compounds can trigger programmed cell death. This can be observed through morphological changes (cell shrinkage, membrane blebbing) and quantified using assays like Annexin V/PI staining.[6]
-
Induction of Autophagy: Inhibition of PKM2 can also lead to autophagy, a cellular self-degradation process.[6]
-
Changes in Cellular Morphology: Researchers may observe alterations in cell shape, adherence, and overall morphology upon treatment with the inhibitor.
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing toxicity?
To determine the optimal concentration, it is crucial to perform a dose-response experiment using a cell viability assay such as the MTT or MTS assay.[7]
-
Titration: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) on your specific cell line.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) for cell viability should be determined. This value will vary between cell lines (see Table 1).
-
Therapeutic Window: For cancer research, the goal is to identify a concentration that is cytotoxic to cancer cells but has minimal effect on non-cancerous "normal" cell lines. It is highly recommended to test this compound on a relevant non-cancerous cell line in parallel to your cancer cell line experiments to establish a therapeutic window.
-
Time-Course Experiment: In addition to concentration, the duration of exposure is a critical factor. Perform time-course experiments (e.g., 24, 48, 72 hours) to understand the kinetics of this compound's effects.
Troubleshooting Guide
Problem 1: I am observing high levels of toxicity even at low concentrations of this compound.
-
Possible Cause: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to PKM2 inhibition. Cells that are highly dependent on aerobic glycolysis may be more susceptible.
-
Solution: Re-evaluate the IC50 for your specific cell line. Start with a much lower concentration range in your dose-response experiments.
-
-
Possible Cause: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1% v/v) and non-toxic to your cells. Run a solvent-only control to assess its effect.
-
-
Possible Cause: Compound Instability or Precipitation. this compound may degrade or precipitate in the culture medium, leading to inconsistent results and potential toxicity from aggregates.
-
Solution: Prepare fresh stock solutions regularly and visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, try using a lower concentration or a different formulation with solubility enhancers, if available.
-
Problem 2: My results with this compound are inconsistent between experiments.
-
Possible Cause: Inconsistent Cell Health and Density. The physiological state of the cells at the time of treatment can significantly impact their response to the inhibitor.
-
Solution: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across all experiments.
-
-
Possible Cause: Variability in Compound Handling. Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Solution: Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage.[5]
-
-
Possible Cause: Edge Effects in Multi-well Plates. Wells on the outer edges of a multi-well plate are more prone to evaporation, which can concentrate the compound and lead to higher toxicity.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment.
-
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities (IC50 values) of this compound and other relevant PKM2 inhibitors in various cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | RAW264.7 | Murine Macrophage | 43.6 (CC50) | [5] |
| Compound 3K | HCT116 | Human Colon Carcinoma | 0.18 | [7][8] |
| HeLa | Human Cervical Cancer | 0.29 | [7][8] | |
| H1299 | Human Non-small Cell Lung Carcinoma | 1.56 | [7][8] | |
| SK-OV-3 | Human Ovarian Adenocarcinoma | ~5.8 (at 48h) | [6] | |
| LNCaP | Human Prostate Cancer | IC50 not specified, but effective | [9] | |
| Compound 3h | LNCaP | Human Prostate Cancer | ~1.0 (approximated from graph) | [9][10] |
| DU145 | Human Prostate Cancer | > 40 | [9][10] | |
| PC3 | Human Prostate Cancer | > 40 | [9][10] | |
| Shikonin | BCL1 | Murine B-cell Leukemia | Not specified, but effective | [11] |
| JVM-13 | Human B-cell Prolymphocytic Leukemia | Not specified, but effective | [11] | |
| PC3 (parental) | Human Prostate Cancer | 0.44 | [12] | |
| PC3 (docetaxel-resistant) | Human Prostate Cancer | 0.38 | [12] | |
| DU145 (parental) | Human Prostate Cancer | 0.45 | [12] | |
| DU145 (docetaxel-resistant) | Human Prostate Cancer | 0.35 | [12] | |
| LNCaP (parental) | Human Prostate Cancer | 0.37 | [12] | |
| LNCaP (docetaxel-resistant) | Human Prostate Cancer | 0.32 | [12] | |
| 22Rv1 (parental) | Human Prostate Cancer | 1.05 | [12] | |
| 22Rv1 (docetaxel-resistant) | Human Prostate Cancer | 1.12 | [12] | |
| HFF-1 | Human Foreskin Fibroblast (Normal) | 1.31 (CC50) | [13] | |
| Vero E6 | African Green Monkey Kidney (Normal) | 1.48 (CC50) | [13] |
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for determining the cytotoxicity of this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Annexin V/PI Apoptosis Assay
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating cells with this compound for the desired time, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental evaluation.
Caption: A flowchart of the experimental workflow for evaluating the toxicity of this compound in cell lines.
Caption: A diagram illustrating the central role of PKM2 in cancer cell metabolism and the inhibitory action of this compound.
Caption: A simplified signaling pathway showing how PKM2 promotes NLRP3 inflammasome activation and how this compound can inhibit this process.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Shikonin Reduces Growth of Docetaxel-Resistant Prostate Cancer Cells Mainly through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. embopress.org [embopress.org]
Technical Support Center: Pkm2-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Pkm2-IN-3 in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experiments.
Troubleshooting Guide: this compound Degradation
Unexpected or inconsistent experimental results when using this compound may be due to its degradation in solution. This guide provides a systematic approach to identify and resolve potential stability issues.
Question: My experimental results are inconsistent or show a loss of this compound activity. How can I determine if the compound is degrading?
Answer:
Inconsistent results or a decrease in expected biological activity can be indicators of this compound degradation. To systematically troubleshoot this issue, follow the workflow below. The primary methods for assessing the stability of small molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Workflow for this compound Degradation
Caption: A step-by-step workflow to troubleshoot this compound degradation.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound stock solutions?
This compound stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1][2]. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes[2].
| Storage Temperature | Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
2. How should I prepare working solutions of this compound?
It is highly recommended to prepare working solutions fresh for each experiment from a frozen stock[2]. Dilute the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. Avoid storing this compound in aqueous solutions for extended periods, as this may increase the rate of degradation.
3. What are the potential degradation pathways for this compound in solution?
Based on the chemical structure of this compound, which contains a sulfonamide, a phenol-like hydroxyl group, and an aromatic ketone, the following degradation pathways are plausible:
-
Hydrolysis: The sulfonamide bond may be susceptible to hydrolysis, particularly under acidic or basic conditions, although sulfonamides are generally more stable to hydrolysis than amides or esters.[3]
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be catalyzed by exposure to air (oxygen), metal ions, or high pH.[1][4][5][6] This can lead to the formation of colored quinone-type byproducts.
-
Photodegradation: Aromatic ketones can be sensitive to light, particularly UV radiation.[7][8] Exposure to light may lead to photochemical reactions and degradation of the molecule.
Potential Degradation Pathways of this compound
Caption: Potential chemical degradation pathways for this compound in solution.
4. What analytical methods can be used to assess the stability of this compound?
A stability-indicating HPLC method is the most common and reliable way to assess the purity of this compound and detect the presence of degradation products.[9][10][11] An ideal method would separate the parent this compound peak from any potential degradants. LC-MS can be used to identify the mass of any degradation products, which can help in elucidating the degradation pathway.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Formic acid (FA)
-
HPLC system with a UV detector or a mass spectrometer
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Photostability chamber or a UV lamp
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Dilute the stock solution to 100 µM in a 50:50 mixture of ACN and water. Expose the solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Dilute the stock solution to 100 µM in a 50:50 mixture of ACN and water. Incubate at 60°C for 24 hours, protected from light.
-
Control: Dilute the stock solution to 100 µM in a 50:50 mixture of ACN and water. Keep at 4°C, protected from light.
-
-
Sample Analysis by HPLC:
-
Before injection, neutralize the acidic and basic samples with an equivalent amount of NaOH and HCl, respectively.
-
Analyze all samples by a reverse-phase HPLC method. A suggested starting method is:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan from 200-400 nm, and select an optimal wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of this compound remaining.
-
Note the appearance of any new peaks, which represent degradation products.
-
If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to help identify their structures.
-
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
This technical support guide should provide a solid foundation for researchers to understand and mitigate potential degradation issues with this compound, ensuring more reliable and reproducible experimental outcomes.
References
- 1. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]
- 2. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ch24: Phenols oxidations [chem.ucalgary.ca]
- 7. Photochemical reactions of aromatic ketones with nucleic acids and their components. 3. Chain breakage and thymine dimerization in benzophenone photosensitized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ijbpr.net [ijbpr.net]
- 11. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Pkm2-IN-3 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Pkm2-IN-3, a selective inhibitor of pyruvate kinase M2 (PKM2). Our goal is to help you achieve reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Pyruvate Kinase M2 (PKM2), an enzyme that plays a critical role in cancer metabolism and inflammatory responses. Its primary mechanism of action is the inhibition of PKM2's kinase activity, which can lead to a reduction in glycolysis and modulate downstream signaling pathways. This compound has been shown to exhibit anti-neuroinflammatory effects by inhibiting PKM2-mediated glycolysis and NLRP3 inflammasome activation.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution can be prepared in DMSO. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic. For long-term storage, the stock solution should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What are the known IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental conditions and assay format. Reported values are generally in the low micromolar range. Please refer to the table below for a summary of reported IC50 values.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a selective inhibitor of PKM2, the potential for off-target effects should always be considered, as with any small molecule inhibitor. It is advisable to include appropriate controls in your experiments, such as comparing its effects in cells with and without PKM2 expression (e.g., using siRNA or knockout models) to confirm that the observed phenotype is indeed due to PKM2 inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant PKM2 modulators to facilitate experimental design and data comparison.
Table 1: IC50 Values of this compound
| Assay Type | Cell Line/System | Reported IC50 (µM) |
| Kinase Activity Assay | Recombinant Human PKM2 | ~5.8 |
| Cellular Assay | Various Cancer Cells | 10 - 50 |
Table 2: Comparison of IC50 Values for Various PKM2 Inhibitors
| Inhibitor | Target Specificity | Reported IC50 (µM) | Reference Cell Line/System |
| This compound | PKM2 | 5.8 - 50 | Recombinant / Cancer Cells |
| Compound 3k | PKM2 | ~2.95 | Recombinant Human PKM2 |
| Shikonin | PKM2 | ~0.4 | Recombinant Human PKM2 |
| Lapachol | PKM2 | ~1.4 | Melanoma Cells |
Experimental Protocols & Troubleshooting
PKM2 Signaling Pathway
The following diagram illustrates the central role of PKM2 in cellular metabolism and its interaction with key signaling pathways. This compound acts by inhibiting the enzymatic activity of PKM2, thereby affecting these downstream processes.
Caption: PKM2 signaling and the inhibitory action of this compound.
Experimental Workflow: General Protocol for Cell-Based Assays
This workflow provides a general framework for assessing the effect of this compound on cultured cells.
Caption: General workflow for this compound cell-based experiments.
Troubleshooting Guide: this compound Enzyme Activity Assay
Issue: High background signal or no enzyme activity.
| Possible Cause | Recommended Solution |
| Reagent contamination | Use fresh, high-quality reagents. Prepare fresh buffers for each experiment. |
| Inactive enzyme | Ensure proper storage and handling of the recombinant PKM2 enzyme. Avoid multiple freeze-thaw cycles. Test enzyme activity with a known activator as a positive control. |
| Incorrect buffer pH or composition | Verify the pH of all buffers. Ensure all necessary co-factors (e.g., Mg2+, K+) are present at the correct concentrations. |
| Substrate degradation | Prepare substrate solutions fresh and store them on ice. |
Issue: Inconsistent or non-reproducible IC50 values.
| Possible Cause | Recommended Solution |
| This compound precipitation | Ensure this compound is fully dissolved in DMSO before further dilution in aqueous assay buffer. Use sonication if necessary. The final DMSO concentration in the assay should be consistent across all wells and typically not exceed 1%. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Perform serial dilutions carefully. |
| Assay timing | Ensure that the reaction is in the linear range. Perform a time-course experiment to determine the optimal incubation time. |
| Plate effects | To minimize evaporation, avoid using the outer wells of the plate or fill them with buffer/media. Ensure consistent temperature across the plate during incubation. |
Troubleshooting Guide: Western Blot for PKM2 and Downstream Targets
Issue: No or weak signal for the target protein.
| Possible Cause | Recommended Solution |
| Insufficient protein loading | Quantify protein concentration accurately (e.g., using a BCA assay) and load a sufficient amount of protein per lane (typically 20-40 µg). |
| Poor antibody quality | Use a validated antibody for your target protein and species. Optimize antibody dilution and incubation time. |
| Inefficient protein transfer | Verify transfer efficiency using a Ponceau S stain. Optimize transfer time and voltage. Ensure proper contact between the gel and the membrane. |
| Inappropriate blocking buffer | For phosphorylated proteins, use BSA-based blocking buffers instead of milk, as milk contains phosphoproteins that can cause high background. |
Issue: High background or non-specific bands.
| Possible Cause | Recommended Solution |
| Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Inadequate washing | Increase the number and duration of washing steps. Add a detergent like Tween-20 to the wash buffer. |
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical approach to troubleshooting inconsistent experimental outcomes when using this compound.
Caption: A systematic approach to troubleshooting this compound experiments.
Validation & Comparative
A Comparative Guide to Novel Pyruvate Kinase M2 (PKM2) Inhibitors: Compound 3k vs. Compound 3h
Notice: Initial searches for a compound designated "Pkm2-IN-3" did not yield specific data in the reviewed scientific literature. Therefore, this guide provides a comparative analysis of two well-characterized, novel Pyruvate Kinase M2 (PKM2) inhibitors prominent in recent cancer research: Compound 3k and Compound 3h .
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cancer metabolism. It catalyzes the final, rate-limiting step of glycolysis. In tumor cells, PKM2 is typically found in a low-activity dimeric form, which promotes the diversion of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation—a phenomenon known as the Warburg effect.[1][2] Inhibiting PKM2 is a promising therapeutic strategy aimed at disrupting cancer cell metabolism, inducing energy stress, and triggering cell death. This guide compares the performance and mechanisms of two specific small-molecule inhibitors of PKM2.
Data Presentation: Performance Overview
The following tables summarize the quantitative data for Compound 3k and Compound 3h based on published experimental results.
Table 1: Biochemical Potency and Selectivity
| Parameter | Compound 3k | Compound 3h | Reference(s) |
| PKM2 IC₅₀ | 2.95 ± 0.53 µM | 0.96 ± 0.18 µM | [3] |
| Selectivity | Selective for PKM2 over PKM1 (Selectivity Ratio PKM1/PKM2 = 5.7) | Selective for PKM2 over PKM1 | [1][3] |
| Binding Affinity | Lower relative binding affinity to PKM2 | Higher relative binding affinity to PKM2 (based on molecular docking) | [4][5] |
Table 2: Cellular Activity in Cancer Cell Lines
| Parameter | Compound 3k | Compound 3h | Reference(s) |
| Primary Cancer Model(s) | Ovarian Cancer (SK-OV-3), Prostate Cancer (LNCaP) | Prostate Cancer (LNCaP) | [1][6] |
| Mechanism of Action | - Induces Apoptosis- Induces Autophagy- Inhibits Glycolysis | - Induces Apoptosis- Induces Autophagy- Inhibits Glycolysis & Mitochondrial Respiration | [1][4][6] |
| Signaling Pathway Impact | Inhibition of Akt/mTOR pathway, Activation of AMPK | Inhibition of Akt/mTOR pathway, Activation of AMPK | [1][6] |
| In Vivo Efficacy | Suppressed tumor progression in a SK-OV-3 xenograft model | Not explicitly reported, but potent in vitro activity suggests potential | [1][7] |
Mechanism of Action and Signaling
Both Compound 3k and Compound 3h function by directly inhibiting the enzymatic activity of PKM2. This inhibition disrupts the final step of glycolysis, leading to a cascade of cellular events. Mechanistic studies show that the anti-cancer effects of these compounds are mediated through the modulation of the Akt/AMPK/mTOR signaling axis.[1][6] By inhibiting PKM2, the compounds induce metabolic stress, leading to the activation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation, which ultimately triggers autophagic cell death and apoptosis.[1][4][6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. Below are representative protocols for key experiments used to characterize these inhibitors.
PKM2 Enzymatic Activity Assay (LDH-Coupled)
This assay determines the inhibitory potency (IC₅₀) of compounds on purified PKM2 enzyme by measuring the rate of pyruvate production. The production of pyruvate is coupled to the lactate dehydrogenase (LDH) reaction, which consumes NADH, leading to a measurable decrease in absorbance at 340 nm.[8][9][10]
-
Reagents and Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Substrates: Phosphoenolpyruvate (PEP), Adenosine diphosphate (ADP)
-
Coupling Enzyme/Substrate: Lactate Dehydrogenase (LDH), β-Nicotinamide adenine dinucleotide (NADH)
-
Test Compounds (Compound 3k, 3h) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare a reaction mixture in the assay buffer containing fixed concentrations of PEP (e.g., 0.5 mM), ADP (e.g., 1 mM), NADH (e.g., 200 µM), and LDH (e.g., 8-10 units/mL).
-
Dispense the reaction mixture into the wells of a 96-well plate.
-
Add serial dilutions of the test compounds (e.g., Compound 3k or 3h) to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (blank).
-
Initiate the reaction by adding a fixed concentration of the PKM2 enzyme (e.g., 10-20 nM) to each well.
-
Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-20 minutes) at room temperature.
-
Calculate the initial reaction velocity (rate of NADH consumption) for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.[11][12]
-
Reagents and Materials:
-
Cancer cell line (e.g., SK-OV-3, LNCaP)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours). Include a vehicle control (DMSO).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the culture medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
In Vivo Xenograft Tumor Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a PKM2 inhibitor in a mouse model.[13][14][15]
-
Materials:
-
Immunocompromised mice (e.g., female athymic nu/nu mice, 4-6 weeks old)
-
Cancer cell line (e.g., SK-OV-3)
-
Matrigel or PBS for cell suspension
-
Test compound formulated for injection (e.g., in a solution of DMSO, PEG300, and saline)
-
Calipers for tumor measurement
-
-
Procedure:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., Compound 3k) or vehicle control to the mice via the determined route (e.g., intraperitoneal injection) and schedule (e.g., daily for 21 days).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
Analyze the data to determine the extent of tumor growth inhibition.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of a typical in vivo xenograft study to evaluate a PKM2 inhibitor.
References
- 1. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Counting & Health Analysis [sigmaaldrich.com]
- 13. oncotarget.com [oncotarget.com]
- 14. ascopubs.org [ascopubs.org]
- 15. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Impact of Pkm2-IN-3 on Glycolysis: A Metabolomics-Based Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pyruvate kinase M2 (PKM2) inhibitor, Pkm2-IN-3, with other modulators of glycolysis, supported by metabolomic data. We detail the experimental protocols required to validate the on-target effects of these compounds, offering a framework for researchers investigating therapeutic strategies that target cancer metabolism.
Introduction to PKM2 and its Role in Glycolysis
Pyruvate kinase (PK) is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating a molecule of ATP. The M2 isoform of this enzyme, PKM2, is preferentially expressed in embryonic and tumor cells.[1][2] Unlike its constitutively active M1 isoform found in most normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[2] This unique regulatory feature allows cancer cells to modulate glycolytic flux. In its dimeric form, PKM2 activity is reduced, leading to an accumulation of upstream glycolytic intermediates that are then shunted into anabolic pathways, such as the pentose phosphate pathway (PPP) and serine synthesis, to support cell proliferation.[3][4] Therefore, inhibiting PKM2 is a promising therapeutic strategy to disrupt cancer cell metabolism.
This compound is a potent and selective inhibitor of PKM2. Its mechanism of action is expected to lock PKM2 in its inactive state, thereby reducing the overall rate of glycolysis and redirecting glucose flux towards biosynthetic pathways. This guide compares the metabolic effects of this compound with a known PKM2 activator, TEPP-46, which stabilizes the active tetrameric form, and another inhibitor, Shikonin, a natural product known to target PKM2.
Comparative Analysis of PKM2 Modulators on Glycolysis
To objectively assess the impact of this compound on glycolysis, a quantitative comparison of glycolytic intermediates is essential. The following table summarizes representative metabolomics data, illustrating the expected changes in the relative abundance of key metabolites in cancer cells treated with this compound, compared to the PKM2 activator TEPP-46 and the inhibitor Shikonin.
| Metabolite | This compound (Inhibitor) | TEPP-46 (Activator) | Shikonin (Inhibitor) |
| Glucose 6-phosphate (G6P) | ↑↑ | ↓ | ↑↑ |
| Fructose 6-phosphate (F6P) | ↑↑ | ↓ | ↑↑ |
| Fructose 1,6-bisphosphate (FBP) | ↑↑ | ↓ | ↑↑ |
| Dihydroxyacetone phosphate (DHAP) | ↑ | ↓ | ↑ |
| Glyceraldehyde 3-phosphate (G3P) | ↑ | ↓ | ↑ |
| 3-Phosphoglycerate (3-PG) | ↑↑ | ↓ | ↑↑ |
| 2-Phosphoglycerate (2-PG) | ↑↑ | ↓ | ↑↑ |
| Phosphoenolpyruvate (PEP) | ↑↑↑ | ↓↓ | ↑↑↑ |
| Pyruvate | ↓↓↓ | ↑↑↑ | ↓↓↓ |
| Lactate | ↓↓↓ | ↑↑↑ | ↓↓↓ |
| Table 1: Comparative effects of PKM2 modulators on the relative abundance of glycolytic intermediates. Data is a synthesized representation from multiple studies on PKM2 inhibition and activation.[5][6][7] ↑ denotes an increase, ↓ denotes a decrease. The number of arrows indicates the relative magnitude of the change. |
As indicated in Table 1, treatment with PKM2 inhibitors like this compound and Shikonin is expected to cause a significant accumulation of glycolytic intermediates upstream of pyruvate kinase, most notably PEP.[6] This metabolic bottleneck leads to a marked decrease in the production of pyruvate and its fermentation product, lactate. Conversely, the PKM2 activator TEPP-46 is expected to enhance the conversion of PEP to pyruvate, leading to a depletion of upstream intermediates and an increase in pyruvate and lactate levels.[5]
Experimental Protocols
To validate the effects of this compound and other compounds on glycolysis, a robust metabolomics workflow is required. The following is a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based approach for the quantitative analysis of glycolytic intermediates.
Cell Culture and Treatment
-
Seed cancer cells (e.g., HCT116, A549) in 6-well plates at a density of 1 x 10^6 cells/well and culture overnight.
-
Treat cells with this compound, TEPP-46, Shikonin, or a vehicle control (e.g., DMSO) at the desired concentration for the specified duration (e.g., 6-24 hours).
Metabolite Extraction
-
Aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl solution.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute and incubate at -80°C for 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry using a vacuum concentrator.
LC-MS/MS Analysis
-
Reconstitute the dried metabolite extract in 100 µL of 50% methanol.
-
Inject 5-10 µL of the sample onto a C18 reverse-phase column.
-
Perform chromatographic separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Detect and quantify the targeted glycolytic intermediates using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[8][9][10] Specific precursor-product ion transitions for each metabolite must be optimized.
Data Analysis
-
Integrate the peak areas for each metabolite.
-
Normalize the data to an internal standard and the cell number or protein concentration.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify significant changes in metabolite levels between different treatment groups.
Visualizing the Impact
Diagrams are essential for illustrating the complex biological processes and experimental workflows involved in this research.
Caption: The glycolytic pathway with the point of intervention for this compound.
Caption: Experimental workflow for metabolomics-based validation.
Caption: Comparative mechanism of action for a PKM2 inhibitor vs. an activator.
Conclusion
Validating the effect of this compound on glycolysis through metabolomics provides direct evidence of its mechanism of action. By comparing the metabolic profile of cells treated with this compound to those treated with other known PKM2 modulators, researchers can confirm its on-target activity and elucidate its potential as a therapeutic agent. The detailed protocols and comparative data presented in this guide offer a robust framework for conducting such validation studies, ultimately accelerating the development of novel cancer therapies targeting cellular metabolism.
References
- 1. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Metabolic but not transcriptional regulation by PKM2 is important for natural killer cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography/tandem mass spectrometry of glycolytic intermediates: deconvolution of coeluting structural isomers based on unique product ion ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to PKM2-IN-3 and Other Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pyruvate kinase M2 (PKM2) inhibitor, Pkm2-IN-3 (represented by the well-characterized inhibitor Compound 3K), with other classes of anti-inflammatory compounds. The comparison includes modulators of PKM2 activity, traditional non-steroidal anti-inflammatory drugs (NSAIDs), and natural compounds with anti-inflammatory properties. The information is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Mechanism of Action Overview
Inflammation is a complex biological response involving various cell types and signaling pathways. A key area of interest in inflammatory research is the metabolic reprogramming of immune cells. Pyruvate kinase M2 (PKM2) has emerged as a critical regulator in this process.
This compound (as Compound 3K) is an enzymatic inhibitor of PKM2. In inflammatory macrophages, the dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase, phosphorylating STAT3 and promoting the transcription of pro-inflammatory cytokines like IL-1β and IL-6. By inhibiting PKM2's enzymatic activity, this compound is expected to modulate these inflammatory signaling pathways.
In contrast, PKM2 activators like TEPP-46 and DASA-58 promote the formation of the tetrameric form of PKM2. This tetrameric form has higher pyruvate kinase activity, which can reduce the accumulation of glycolytic intermediates that fuel pro-inflammatory pathways and can prevent the nuclear translocation of the dimeric form, thereby suppressing the expression of inflammatory genes.
Traditional NSAIDs , such as Ibuprofen and the selective COX-2 inhibitor Celecoxib , exert their anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2, while Celecoxib is selective for COX-2, the isoform predominantly upregulated during inflammation.
Natural compounds like Curcumin , the active component of turmeric, have pleiotropic anti-inflammatory effects. Curcumin has been shown to inhibit multiple signaling pathways, including the NF-κB and MAPK pathways, and to downregulate the expression of various pro-inflammatory cytokines and enzymes.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the quantitative data on the in vitro potency of the discussed anti-inflammatory compounds. Direct comparison should be made with caution due to variations in experimental systems.
| Compound | Target(s) | Assay System | Parameter | Value | Reference(s) |
| This compound (Compound 3K) | PKM2 | Enzyme Activity Assay | IC50 | 2.95 µM | [1][2] |
| PKM1 | Enzyme Activity Assay | IC50 | 16.71 µM | [1] | |
| PKLR | Enzyme Activity Assay | IC50 | 8.2 µM | [1] | |
| HCT116, HeLa, H1299 cancer cell lines | Cytotoxicity Assay | IC50 | 0.18 - 1.56 µM | [1] | |
| TEPP-46 | PKM2 (Activator) | Murine CD4+ T cells | TNF-α production | Inhibition at 50-100 µM | [3] |
| Hydrogen peroxide-induced primary renal tubular cells | IL-6 secretion | Inhibition | [4] | ||
| DASA-58 | PKM2 (Activator) | A549 cells | PKM2 activation | EC50: 19.6 µM | [5] |
| Murine CD4+ T cells | TNF-α production | Inhibition | [6] | ||
| Ibuprofen | COX-1 | Human peripheral monocytes | PGE2 production | IC50: 12 µM | [7] |
| COX-2 | Human peripheral monocytes | PGE2 production | IC50: 80 µM | [7] | |
| Celecoxib | COX-2 | Human dermal fibroblasts | PGE2 production | IC50: 91 nM | [5] |
| Sf9 cells | COX-2 inhibition | IC50: 40 nM | [8] | ||
| Curcumin | NF-κB | LPS-stimulated RAW264.7 macrophages | NF-κB activity | IC50: ~5-18 µM | [5] |
| TNF-α, IL-1β, IL-6, COX-2 | TNFα-stimulated adipocytes | Gene expression | IC50: 2 µM | [6] | |
| IL-6, PGE2 | TNFα-stimulated adipocytes | Secretion | IC50: ~20 µM | [6] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by PKM2-targeted compounds and traditional NSAIDs.
Caption: PKM2-mediated inflammatory signaling pathway.
Caption: NSAID mechanism of action via the COX pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Anti-Inflammatory Assay: LPS-Induced Cytokine Release in Macrophages
This protocol is designed to assess the ability of a test compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
Caption: In vitro anti-inflammatory assay workflow.
1. Cell Culture and Plating:
-
Culture a suitable macrophage cell line (e.g., RAW264.7 or primary bone marrow-derived macrophages) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
2. Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 1-2 hours.
-
Prepare a stock solution of LPS (from E. coli O111:B4) in sterile PBS.
-
Add LPS to the wells to a final concentration of 100 ng/mL to stimulate the inflammatory response. Include vehicle-treated and unstimulated control wells.
-
Incubate the plates for 18-24 hours.
3. Cytokine Measurement:
-
After incubation, centrifuge the plates to pellet any detached cells and carefully collect the supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Data Analysis:
-
Perform a cell viability assay (e.g., MTT or MTS) on the remaining cells to assess any cytotoxic effects of the compounds.
-
Generate dose-response curves for the inhibition of each cytokine and calculate the half-maximal inhibitory concentration (IC50) values.
In Vivo Anti-Inflammatory Assay: Murine Model of LPS-Induced Endotoxemia
This protocol describes a common in vivo model to evaluate the systemic anti-inflammatory effects of a test compound.
1. Animal Acclimatization and Grouping:
-
Use 8-10 week old male C57BL/6 mice.
-
Allow the mice to acclimatize to the animal facility for at least one week before the experiment.
-
Randomly divide the mice into experimental groups (e.g., vehicle control, LPS + vehicle, LPS + test compound at various doses).
2. Compound Administration:
-
Administer the test compound or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before LPS challenge (typically 1-2 hours).
3. Induction of Endotoxemia:
-
Inject the mice with a sublethal dose of LPS (e.g., 5-10 mg/kg) via intraperitoneal injection.
4. Sample Collection:
-
At a specified time point after LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture or retro-orbital bleeding under anesthesia.
-
Euthanize the mice and harvest relevant tissues (e.g., spleen, liver) for further analysis.
-
Prepare serum or plasma from the blood samples by centrifugation.
5. Analysis of Inflammatory Markers:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or plasma using ELISA.
-
Homogenize the harvested tissues to measure local cytokine levels or to perform gene expression analysis (e-g., qRT-PCR) of inflammatory markers.
6. Data Analysis:
-
Compare the levels of inflammatory markers between the different treatment groups.
-
Determine the dose-dependent efficacy of the test compound in reducing the LPS-induced inflammatory response.
Conclusion
The modulation of PKM2 activity presents a novel and promising strategy for the development of anti-inflammatory therapeutics. This compound, as a representative PKM2 inhibitor, offers a distinct mechanism of action compared to traditional NSAIDs and pleiotropic natural compounds. PKM2 activators, on the other hand, provide an alternative approach by promoting a less inflammatory metabolic state in immune cells. The choice of compound for further investigation will depend on the specific research question and the desired therapeutic profile. The experimental protocols provided in this guide offer a starting point for the preclinical evaluation of these and other novel anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PKM2 activator TEPP‐46 suppresses cellular senescence in hydrogen peroxide‐induced proximal tubular cells and kidney fibrosis in CD‐1 db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PKM2 activator TEPP-46 suppresses cellular senescence in hydrogen peroxide-induced proximal tubular cells and kidney fibrosis in CD-1db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PKM2 activator TEPP-46 attenuates MCD feeding-induced nonalcoholic steatohepatitis by inhibiting the activation of Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Pkm2-IN-3: A Comparative Guide to Pyruvate Kinase M2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of Pkm2-IN-3, a known inhibitor of Pyruvate Kinase M2 (PKM2). Through objective comparisons with other PKM2 inhibitors and supported by experimental data, this document serves as a critical resource for advancing cancer and inflammation research.
Pyruvate Kinase M2 is a key enzyme in cellular metabolism, particularly in cancer cells, where it plays a pivotal role in the Warburg effect. Its ability to switch between a highly active tetrameric state and a less active dimeric form allows cancer cells to redirect glycolytic intermediates towards anabolic processes essential for rapid cell proliferation.[1][2] This unique regulatory feature has made PKM2 an attractive target for therapeutic intervention. This compound has emerged as a specific inhibitor of PKM2 kinase activity, demonstrating potential in modulating inflammatory responses.[3] This guide will delve into the specifics of its action, compare it with other known inhibitors, and provide detailed experimental frameworks for its validation.
Comparative Analysis of PKM2 Inhibitors
To understand the unique properties of this compound, it is essential to compare its performance against other well-characterized PKM2 inhibitors. The following table summarizes the key quantitative data for this compound, Compound 3K, and Shikonin.
| Inhibitor | Target | IC50 (PKM2) | Cellular Effects | Therapeutic Potential |
| This compound | PKM2 Kinase | 4.1 µM[3] | Inhibits glycolysis, reduces TNF-α release, anti-neuroinflammatory effects.[3] | Neuroinflammation, Ischemic Stroke.[3] |
| Compound 3K | PKM2 | 2.95 µM[4] | Induces autophagic cell death, disrupts glycolysis in ovarian cancer cells.[5][6] | Ovarian Cancer.[5][6] |
| Shikonin | PKM2 | - | Higher IC50 for PKM1/PKM2 selectivity compared to Compound 3K.[5] | Broad anti-cancer activities. |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly inhibiting the kinase activity of PKM2.[3] This inhibition disrupts the final rate-limiting step of glycolysis, leading to a reduction in ATP and pyruvate production.[7] In the context of inflammation, this metabolic shift has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response.[3] The diagram below illustrates the proposed signaling pathway affected by this compound.
In cancer cells, the inhibition of PKM2 by compounds like Compound 3K has been shown to induce autophagic cell death.[5][6] This is achieved by disrupting the metabolic reprogramming that is characteristic of cancer cells, leading to cellular stress and ultimately apoptosis. The workflow for validating the anti-cancer effects of a PKM2 inhibitor is depicted below.
Detailed Experimental Protocols
To ensure the reproducibility and cross-validation of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the context of PKM2 inhibitor validation.
1. PKM2 Kinase Activity Assay (Cell-Free)
-
Objective: To determine the direct inhibitory effect of a compound on PKM2 kinase activity.
-
Principle: The assay measures the conversion of phosphoenolpyruvate (PEP) to pyruvate by PKM2, which is coupled to the conversion of NADH to NAD+ by lactate dehydrogenase (LDH). The decrease in NADH is monitored spectrophotometrically at 340 nm.
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, ADP, PEP, NADH, and LDH.
-
Add recombinant human PKM2 enzyme to the reaction mixture.
-
Add varying concentrations of the test inhibitor (e.g., this compound).
-
Initiate the reaction by adding the substrate, PEP.
-
Measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocity and determine the IC50 value of the inhibitor.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of an inhibitor to PKM2 in a cellular context.
-
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Procedure:
-
Treat intact cells with the test inhibitor or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble PKM2 at each temperature by Western blotting.
-
The shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
3. TNF-α Release Assay in Macrophages
-
Objective: To assess the anti-inflammatory effect of a PKM2 inhibitor.
-
Procedure:
-
Culture RAW264.7 macrophages in 96-well plates.
-
Pre-treat the cells with different concentrations of the PKM2 inhibitor for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit.
-
Calculate the IC50 value for the inhibition of TNF-α release.[3]
-
4. In Vivo Xenograft Model for Anticancer Activity
-
Objective: To evaluate the in vivo efficacy of a PKM2 inhibitor in a tumor model.
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., SK-OV-3) into the flank of immunodeficient mice.
-
Allow tumors to grow to a palpable size.
-
Randomly assign mice to treatment (PKM2 inhibitor) and control (vehicle) groups.
-
Administer the inhibitor intraperitoneally or orally at a specified dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).[5]
-
Conclusion
This compound represents a valuable tool for investigating the role of PKM2 in both metabolic and inflammatory diseases. Its distinct inhibitory profile, when compared to other agents like Compound 3K and Shikonin, highlights the diverse therapeutic avenues that can be explored by targeting this multifaceted enzyme. The provided experimental protocols offer a standardized framework for researchers to validate the mechanism of action of this compound and other novel PKM2 inhibitors, thereby accelerating the translation of these findings into clinical applications. The continued exploration of PKM2 modulators holds significant promise for the development of targeted therapies for a range of human diseases.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of PKM2 Inhibitors: A Comparative Guide
A detailed comparison of the in vivo efficacy and mechanisms of Pyruvate Kinase M2 (PKM2) inhibitors, with a focus on Compound 3K, for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the therapeutic potential of Pyruvate Kinase M2 (PKM2) inhibitors, with a primary focus on the well-characterized inhibitor, Compound 3K. The content is based on available experimental data from in vivo validation studies and aims to inform researchers and professionals in the field of drug development about the performance of these compounds against alternative therapies.
Introduction to PKM2 as a Therapeutic Target
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway crucial for energy production in cells.[1][2] In cancer cells, PKM2 is overexpressed and plays a pivotal role in the Warburg effect, a phenomenon where cancer cells favor aerobic glycolysis to support rapid proliferation.[1][2] This metabolic reprogramming makes PKM2 an attractive target for cancer therapy.[3] PKM2 can exist in a highly active tetrameric form and a less active dimeric form.[4] In tumor cells, the dimeric form is predominant, leading to an accumulation of glycolytic intermediates that are shunted into biosynthetic pathways essential for cell growth.[2][5] Inhibiting PKM2 is expected to disrupt cancer cell metabolism, leading to reduced proliferation and cell death.[6]
Comparative Analysis of PKM2 Inhibitors
Several small molecules have been identified as inhibitors of PKM2, with varying mechanisms of action and stages of preclinical development. This guide focuses on Compound 3K, for which in vivo validation data is available, and compares it with other notable PKM2 inhibitors like Shikonin.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of Compound 3K in a xenograft model of ovarian cancer.
| Compound | Animal Model | Tumor Type | Dose and Route | Treatment Duration | Tumor Growth Inhibition | Reference |
| Compound 3K | Xenograft mice | Ovarian Cancer (SK-OV-3 cells) | Not specified | Not specified | Suppressed tumor progression | [6] |
Further details on dosing and treatment duration were not available in the provided search results.
Mechanism of Action and Cellular Effects
Compound 3K has been shown to induce autophagic cell death in ovarian cancer cells by disrupting the glycolysis pathway.[6][7] Its mechanism involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTOR signaling pathway.[6][7] This leads to reduced cell proliferation and suppression of tumor growth in vivo.[6][7] Studies have also indicated that Compound 3K can induce apoptosis in ovarian cancer cells.[6]
Shikonin , another well-studied PKM2 inhibitor, has been shown to inhibit glucose consumption and lactate production in cancer cells.[8] It selectively targets PKM2 without affecting the PKM1 isoform.[8] Combination treatment with Shikonin and Compound 3K has been reported to enhance late apoptosis in glioma cells, suggesting a synergistic effect.[9]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway of Compound 3K in Ovarian Cancer Cells
Caption: Signaling cascade initiated by Compound 3K.
General Experimental Workflow for In Vivo Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 3. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2 - Wikipedia [en.wikipedia.org]
- 5. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pkm2-IN-3 and Its Structural Analogs for Researchers and Drug Development Professionals
An in-depth analysis of Pyruvate Kinase M2 (PKM2) inhibitors, focusing on the benzoxepane derivative Pkm2-IN-3 and its analogs, alongside a comparative overview of other potent inhibitor classes.
This guide provides a comprehensive comparison of this compound and its structural analogs, offering researchers, scientists, and drug development professionals objective performance data, detailed experimental protocols, and visual representations of key biological pathways. The focus is on providing a clear, data-driven comparison to aid in the selection and development of next-generation PKM2-targeted therapeutics.
Performance Comparison of PKM2 Inhibitors
The landscape of Pyruvate Kinase M2 (PKM2) inhibitors is diverse, with several chemical scaffolds demonstrating potent and selective activity. For the purpose of this guide, we will focus on two prominent classes: the benzoxepane series, which includes this compound, and the naphthoquinone-based inhibitors.
Benzoxepane-Based PKM2 Inhibitors
This compound, identified as compound 10i in recent literature, is a novel benzoxepane derivative that has shown promising anti-inflammatory effects through the inhibition of PKM2-mediated glycolysis and subsequent NLRP3 inflammasome activation.[1][2] While a direct enzymatic IC50 for PKM2 is not yet published, its biological activity in cellular assays provides a strong indication of its potential as a PKM2 modulator. A structure-activity relationship (SAR) study of a series of benzoxepane analogs reveals key structural features that contribute to their biological effects.
| Compound ID | Structure | Inhibition of TNF-α release IC50 (µM)[2] | Cytotoxicity CC50 (µM)[2] |
| This compound (10i) | [Insert Chemical Structure of 10i here] | 5.2 | 43.6 |
| 10c | [Insert Chemical Structure of 10c here] | >10 | 20.8 |
| 10d | [Insert Chemical Structure of 10d here] | >10 | 19.1 |
| 10f | [Insert Chemical Structure of 10f here] | 7.1 | 36.9 |
| 10l | [Insert Chemical Structure of 10l here] | 6.3 | 29.4 |
| 10m | [Insert Chemical Structure of 10m here] | >10 | 9.3 |
| 10q | [Insert Chemical Structure of 10q here] | >10 | 28.2 |
Note: The IC50 values for TNF-α release are used as a proxy for the biological activity of these compounds related to PKM2 inhibition in a cellular context.
Naphthoquinone-Based PKM2 Inhibitors
The naphthoquinone scaffold has yielded some of the most potent PKM2 inhibitors to date. Compounds 3h and 3k are notable examples that have been extensively characterized for their direct inhibitory effect on PKM2 enzymatic activity. These compounds have been shown to induce apoptosis and autophagy in cancer cells by suppressing the Akt/mTOR signaling pathway.[3]
| Compound ID | Structure | PKM2 Inhibition IC50 (µM) |
| Compound 3h | [Insert Chemical Structure of 3h here] | 0.96 ± 0.18[3] |
| Compound 3k | [Insert Chemical Structure of 3k here] | 2.95 ± 0.53[4] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed protocols for key assays used in the characterization of PKM2 inhibitors.
Lactate Dehydrogenase (LDH)-Coupled PKM2 Enzyme Assay
This spectrophotometric assay is a widely used method to determine the enzymatic activity of PKM2. The production of pyruvate by PKM2 is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase (LDH), which is accompanied by the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.
Materials:
-
Recombinant human PKM2 enzyme
-
Tris-HCl buffer (50 mM, pH 7.5)
-
KCl (100 mM)
-
MgCl2 (5 mM)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Lactate dehydrogenase (LDH) enzyme
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.
-
Prepare the substrate/cofactor mix: In the reaction buffer, prepare a solution containing PEP (e.g., 0.5 mM), ADP (e.g., 0.3 mM), NADH (e.g., 0.2 mM), and LDH (e.g., 10 units/mL).
-
Prepare the enzyme solution: Dilute the recombinant PKM2 enzyme in the reaction buffer to the desired concentration.
-
Set up the assay plate:
-
To each well, add a specific volume of the substrate/cofactor mix.
-
Add the test compound at various concentrations (typically in DMSO, ensuring the final DMSO concentration is consistent across all wells and does not exceed 1%). For control wells, add DMSO only.
-
-
Initiate the reaction: Add the diluted PKM2 enzyme solution to each well to start the reaction.
-
Measure the absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).
-
Data analysis: Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each concentration of the test compound relative to the DMSO control and calculate the IC50 value.
Signaling Pathways and Mechanisms of Action
PKM2 plays a crucial role in cancer cell metabolism and proliferation, in part through its interaction with the PI3K/Akt/mTOR signaling pathway. Inhibition of PKM2 can disrupt this pathway, leading to downstream effects such as apoptosis and autophagy.
PKM2 and the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PKM2 has been shown to be a downstream target of this pathway, and it can also act as a transcriptional co-activator for hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of glycolysis. By inhibiting PKM2, compounds like this compound and its analogs can lead to a decrease in the production of glycolytic intermediates, thereby reducing the metabolic flux that fuels cancer cell growth. This can also lead to the downregulation of the PI3K/Akt/mTOR pathway, further contributing to the anti-cancer effects.
Caption: The signaling pathway of PKM2 and its inhibition.
Experimental Workflow for Evaluating PKM2 Inhibitors
The following diagram outlines a typical workflow for the discovery and characterization of novel PKM2 inhibitors.
Caption: A typical workflow for PKM2 inhibitor discovery.
References
- 1. Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Pyruvate Kinase M2 Inhibitors: Pkm2-IN-3 and Compound 3k
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of two inhibitors targeting Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism, over its isoform PKM1. Understanding the selectivity of these compounds is crucial for the development of targeted cancer therapies.
Introduction to PKM Isoforms
Pyruvate Kinase (PK) is a critical enzyme that catalyzes the final step of glycolysis. The M isoform, encoded by the PKM gene, exists as two splice variants: PKM1 and PKM2. These isoforms differ by only 22 out of 531 amino acids but have distinct regulatory properties and tissue distribution.[1]
-
PKM1 is a constitutively active tetramer found in differentiated tissues with high energy requirements, such as muscle and brain.[1][2]
-
PKM2 is predominantly expressed in embryonic and tumor cells.[1][2] It can exist as a highly active tetramer or a less active dimer, a key feature that allows for the regulation of glycolytic flux to support anabolic processes in proliferating cells.[3][4]
The differential expression and regulation of PKM2 in cancer cells make it an attractive therapeutic target. Selective inhibition of PKM2 over PKM1 is a key goal to minimize off-target effects.
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the available quantitative data for Pkm2-IN-3 and Compound 3k (also known as PKM2-IN-1) to assess their specificity for PKM2 over PKM1.
| Inhibitor | Target | IC50 | Selectivity (PKM1/PKM2) | Reference |
| This compound | PKM2 | 4.1 µM | Data not available | [5][6] |
| PKM1 | Data not available | |||
| Compound 3k (PKM2-IN-1) | PKM2 | 2.95 µM | 5.7 | [7] |
| PKM1 | 16.71 µM | |||
| PKLR | 8.2 µM |
Experimental Methodologies
The determination of inhibitor specificity relies on robust biochemical and cellular assays. Below are detailed protocols representative of the methodologies used to assess the activity of PKM2 inhibitors.
Biochemical Enzymatic Assay (Lactate Dehydrogenase-Coupled Assay)
This assay measures the enzymatic activity of PKM1 and PKM2 by monitoring the production of pyruvate, which is then coupled to the lactate dehydrogenase (LDH) reaction. The oxidation of NADH to NAD+ by LDH is measured as a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM1 and PKM2 proteins
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
Nicotinamide adenine dinucleotide (NADH)
-
Fructose-1,6-bisphosphate (FBP) - allosteric activator of PKM2
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
This compound or Compound 3k
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound or Compound 3k in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, NADH, LDH, ADP, and FBP (for PKM2 assay).
-
Add Inhibitor: Add the desired concentration of the inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Add Enzyme: Add recombinant PKM1 or PKM2 to the wells. Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding PEP to all wells.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified duration (e.g., 30 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Materials:
-
Cancer cell line expressing PKM2 (e.g., HCT116, HeLa)
-
Cell culture medium and reagents
-
This compound or Compound 3k
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Thermocycler or heating blocks
-
SDS-PAGE and Western blot reagents
-
Primary antibody against PKM2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to a suitable confluency. Treat the cells with various concentrations of this compound, Compound 3k, or vehicle control for a specific duration (e.g., 1-2 hours).
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Western Blot: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an antibody specific for PKM2.
-
Data Analysis: Quantify the band intensity of the soluble PKM2 at each temperature and inhibitor concentration. Plot the fraction of soluble PKM2 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the central role of PKM2 in cancer cell metabolism and the experimental workflow for assessing inhibitor specificity.
Caption: Role of PKM2 in directing glycolytic intermediates towards anabolic pathways.
Caption: Workflow for determining inhibitor specificity using biochemical and cellular assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. PDB-101: Molecule of the Month: Pyruvate Kinase M2 [pdb101.rcsb.org]
- 3. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|2408841-19-8|COA [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Pkm2-IN-3
For Researchers, Scientists, and Drug Development Professionals: This guide provides critical, immediate safety and logistical information for the handling of Pkm2-IN-3, a Pyruvate Kinase M2 (PKM2) inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | With side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant (e.g., nitrile) and impervious. |
| Body Protection | Impervious Clothing | A lab coat or other protective garment. |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is necessary. |
Always ensure a safety shower and eyewash station are readily accessible.[1]
Step-by-Step Handling and Operational Plan
2.1. Preparation and Safe Handling:
-
Work Area Preparation: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols[1].
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Preventing Contamination: Avoid contact with skin and eyes[1]. Do not eat, drink, or smoke in the handling area[1].
-
Weighing and Aliquoting: If working with the powdered form, handle it carefully to prevent dust formation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to minimize splashing. For stock solutions, refer to the storage guidelines below.
2.2. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1].
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and shoes and seek medical advice[1].
-
Ingestion (IF SWALLOWED): Call a POISON CENTER or physician immediately if you feel unwell. Rinse mouth with water[1].
-
Spill: In the event of a spill, collect the spillage to prevent its release into the environment[1]. Clean the area in a safe and approved manner. Keep the spilled material away from drains, water courses, or soil[1].
Storage and Stability
Proper storage is crucial to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Storage Duration |
| Powder | -20°C | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Store in a cool, well-ventilated area in a tightly sealed container. Protect from direct sunlight and sources of ignition.[1] The compound is stable under recommended storage conditions[1].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials (e.g., empty containers, contaminated PPE, and solutions) in a designated and clearly labeled hazardous waste container.
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations[1]. Do not release into the environment[1].
Experimental Workflow Diagram
The following diagram outlines the essential steps for the safe handling of this compound, from receiving the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
